molecular formula C6H7FN2O B2911452 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 2225136-56-9

2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B2911452
CAS No.: 2225136-56-9
M. Wt: 142.133
InChI Key: JVJGBMBRYGPSSI-UHFFFAOYSA-N
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Description

2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C6H7FN2O and its molecular weight is 142.133. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-1-(1-methylpyrazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJGBMBRYGPSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Properties and Synthetic Utility of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (PubChem CID: 58477479) represents a highly specialized building block that bridges two privileged pharmacophores: the electron-rich 1-methylpyrazole core and the highly reactive alpha-fluoroketone moiety [1].

Unlike its bromo- or chloro- analogues, which are primarily used as alkylating agents, this fluorinated ketone serves as a bis-electrophilic scaffold designed for the synthesis of fluoromethylated heterocycles. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, tailored for drug development professionals.

Physicochemical Properties & Computational Descriptors

Understanding the molecular descriptors of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The strong electron-withdrawing nature of the fluorine atom significantly polarizes the adjacent carbonyl group, altering its hydration energy and electrophilicity.

Table 1: Quantitative Chemical and Physical Properties

PropertyValueStructural Implication
Molecular Formula C₆H₇FN₂OCore scaffold composition.
Molecular Weight 142.13 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
Exact Mass 142.05424 DaCritical for high-resolution mass spectrometry (HRMS) validation [1].
Predicted XLogP 0.3Highly hydrophilic; improves aqueous solubility of derived compounds [1].
Topological Polar Surface Area 34.9 ŲExcellent membrane permeability profile.
H-Bond Donors 0Acts strictly as an H-bond acceptor.
H-Bond Acceptors 3Pyrazole nitrogens and carbonyl oxygen facilitate kinase hinge binding.
SMILES CN1C=C(C=N1)C(=O)CFMachine-readable structural identifier.

Core Chemical Properties & Mechanistic Reactivity

The chemical behavior of this compound is dictated by the juxtaposition of the electron-donating pyrazole ring and the electron-withdrawing alpha-fluoro substituent.

The Alpha-Fluoroketone Dichotomy

In traditional alpha-haloketones (like the bromo-analogue used in the synthesis of JAK inhibitors [3]), the halogen is a superb leaving group, making the alpha-carbon highly susceptible to


 displacement. However, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.

Causality in Reactivity: Because fluorine is a poor leaving group but highly electronegative, it exerts a strong inductive (-I) effect that drastically increases the electrophilicity of the carbonyl carbon. Consequently, the primary mode of reactivity shifts from alpha-alkylation to carbonyl condensation . When reacted with bis-nucleophiles (e.g., hydrazines, amidines, or 1,2-diamines), the molecule undergoes cyclocondensation where the C-F bond is retained, yielding heterocycles with a pendant fluoromethyl (-CH₂F) group. This is a highly sought-after motif for blocking Cytochrome P450-mediated metabolism at otherwise vulnerable methyl sites.

G A This compound B Strong C-F Bond (Poor Leaving Group) A->B C Highly Electrophilic Carbonyl Carbon A->C D Cyclocondensation (e.g., Amidines/Hydrazines) B->D C->D E Retention of -CH2F Group (Fluoromethylated Heterocycles) D->E

Reactivity pathways of the alpha-fluoroketone moiety.

Experimental Methodology: Synthesis & Validation

Direct electrophilic fluorination of ketones often suffers from poor regioselectivity and over-fluorination (yielding di-fluoro byproducts). To ensure absolute fidelity, a two-step "halogen exchange" (Finkelstein-type) protocol from the commercially available 1-(1-methyl-1H-pyrazol-4-yl)ethanone [2] is the industry standard.

Step-by-Step Protocol: Halogen Exchange Synthesis

Phase 1: Alpha-Bromination

  • Initiation : Dissolve 10.0 mmol of 1-(1-methyl-1H-pyrazol-4-yl)ethanone in 50 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reagent Addition : Add 10.5 mmol of N-Bromosuccinimide (NBS) and 0.5 mmol of p-Toluenesulfonic acid (p-TsOH).

    • Mechanistic Causality: The p-TsOH acts as an acid catalyst to promote the enolization of the ketone. Because electrophilic bromination occurs exclusively via the enol tautomer, this step is rate-determining.

  • Reaction : Stir at 25°C for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation : Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Phase 2: Nucleophilic Fluorination

  • Preparation : In a flame-dried Schlenk flask, suspend 15.0 mmol of spray-dried Potassium Fluoride (KF) and 1.0 mmol of 18-crown-6 in 30 mL of anhydrous acetonitrile (MeCN).

    • Mechanistic Causality: KF is practically insoluble in MeCN. The 18-crown-6 ether specifically chelates the K⁺ ion, pulling the fluoride into the organic phase. This generates a "naked" fluoride anion stripped of its solvation shell, dramatically enhancing its nucleophilicity to overcome the activation energy required for

      
       displacement of the bromide.
      
  • Substitution : Add the alpha-bromo intermediate (from Phase 1) dissolved in 10 mL MeCN dropwise over 15 minutes.

  • Thermal Activation : Heat the mixture to 80°C for 12 hours under vigorous stirring.

  • Self-Validating Workup : Cool to room temperature and filter through a Celite pad to remove insoluble potassium bromide salts. Concentrate the filtrate and purify via silica gel chromatography.

    • Validation System: The success of the reaction is self-validated via Nuclear Magnetic Resonance (NMR). In ¹H-NMR, the successful incorporation of fluorine splits the adjacent methylene protons into a distinct doublet with a large coupling constant (

      
       Hz). In ¹⁹F-NMR, a characteristic signal around -220 ppm confirms the presence of the alpha-fluoro group.
      

Workflow S1 Enolization (p-TsOH cat.) S2 Alpha-Bromination (NBS, THF) S1->S2 S3 Halogen Exchange (KF, 18-Crown-6) S2->S3 S4 Purification (Chromatography) S3->S4 S5 Pure Fluoro-Ketone Target S4->S5

Two-step synthesis workflow via halogen exchange.

Applications in Drug Discovery

The 1-methylpyrazole motif is a well-established bioisostere for phenyl rings, offering superior aqueous solubility and a reduced risk of toxicity. When combined with the alpha-fluoroketone, the resulting molecule is an elite precursor for:

  • Kinase Inhibitors : Pyrazolo[1,5-a]pyrazine derivatives synthesized from similar alpha-haloketones are potent Janus Kinase (JAK) inhibitors [3]. Utilizing the fluoro-variant allows researchers to synthesize fluoromethyl-substituted pyrazines, which exhibit prolonged half-lives in vivo by resisting oxidative dealkylation.

  • Agrochemicals : The pyrazole-4-carboxylic acid core is the foundation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad). This compound serves as a versatile branch point to explore novel, patent-free chemical space in crop protection.

References

  • PubChemLite. "this compound". University of Luxembourg / PubChem. URL:[Link]

  • Google Patents. "Pyrazolo[1,5-a ] pyrazine derivative and preparation method and application thereof" (CN113150012A). China National Intellectual Property Administration.

1H and 19F NMR Spectral Characterization of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists,


-fluoroketones represent a privileged class of structural motifs, frequently deployed as mechanism-based protease inhibitors and hydrogen-bond acceptors. The compound 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one  combines this reactive electrophilic center with a 1-methylpyrazole core, a widely used bioisostere in medicinal chemistry.

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectral characterization of this molecule. By detailing the mechanistic rationale behind the chemical shifts, mapping the heteronuclear spin-spin coupling networks, and establishing a self-validating experimental protocol, this guide ensures absolute analytical confidence during structural elucidation.

Molecular Architecture & Mechanistic Rationale

Understanding the NMR profile of this compound requires dissecting its two primary electronic domains: the heteroaromatic core and the fluorinated side chain.

The 1-Methyl-1H-pyrazole Core

The 1-methyl-1H-pyrazole system is inherently an electron-rich heteroaromatic ring. However, substitution at the C4 position with a strongly electron-withdrawing carbonyl group profoundly alters its electronic landscape. Through resonance and inductive effects, the carbonyl oxygen depletes electron density from the adjacent C3 and C5 positions. Consequently, the H3 and H5 protons are heavily deshielded, typically resonating as sharp singlets in the downfield region between 7.90 and 8.30 ppm 1. The N-methyl group, experiencing less direct deshielding, appears as a distinct singlet near 3.90 ppm.

The -Fluoroketone Moiety

The -CH


F group provides the most diagnostic signals in both 

H and

F NMR. In the

H spectrum, the geminal protons are split by the spin-½

F nucleus, yielding a highly characteristic doublet. The Fermi contact mechanism, driven by the highly polarized C-F bond and the s-character of the C-H bonds, results in a massive geminal coupling constant (

) of approximately 46.8 Hz 2.

In the


F NMR spectrum, this exact same scalar interaction splits the fluorine signal into a triplet. Because the fluorine atom is attached to an sp

carbon but sits directly adjacent to a carbonyl

-system, its chemical shift tensor is shifted to approximately -225 to -229 ppm 3, confirming the primary

-fluoroketone architecture over potential di-fluorinated impurities.

Quantitative Spectral Data

The following tables summarize the predicted, highly characteristic spectral parameters for this compound in CDCl


.

Table 1:


H NMR Data (400 MHz, CDCl

)
| Nucleus | Chemical Shift (

, ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | H5 | 8.05 | s | - | 1H | Pyrazole C5-H | | H3 | 7.95 | s | - | 1H | Pyrazole C3-H | | CH

| 5.20 | d |

= 46.8 | 2H | -CH

F | | CH

| 3.95 | s | - | 3H | N-CH

|

Table 2:


F NMR Data (376 MHz, CDCl

)
| Nucleus | Chemical Shift (

, ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | F | -225.5 | t |

= 46.8 | 1F | -CH

F |

Table 3:


C NMR Data (100 MHz, CDCl

)
| Nucleus | Chemical Shift (

, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | C=O | 188.0 | d |

= 18.0 | Carbonyl C | | C5 | 140.5 | s | - | Pyrazole C5 | | C3 | 133.2 | s | - | Pyrazole C3 | | C4 | 120.1 | s | - | Pyrazole C4 | | CH

F
| 83.5 | d |

= 183.5 | Fluoromethyl C 4 | | CH

| 39.2 | s | - | N-CH

|

Spin-Spin Coupling Network Visualization

To conceptualize the heteronuclear interactions, the diagram below maps the scalar coupling network. In a self-validating system, the magnitude of these


-couplings must perfectly mirror one another across all respective spectra.

CouplingNetwork F19 19F Nucleus Spin 1/2 -225.5 ppm H1 1H Nuclei (-CH2F) Spin 1/2 5.20 ppm F19->H1 2J(F-H) ≈ 46.8 Hz (Triplet in 19F, Doublet in 1H) C13_CH2 13C Nucleus (-CH2F) Spin 1/2 83.5 ppm F19->C13_CH2 1J(C-F) ≈ 183.5 Hz (Doublet in 13C) C13_CO 13C Nucleus (C=O) Spin 1/2 188.0 ppm F19->C13_CO 2J(C-F) ≈ 18.0 Hz (Doublet in 13C)

Figure 1: Heteronuclear spin-spin coupling network for the alpha-fluoroketone moiety.

Self-Validating Experimental Protocols

To ensure absolute analytical integrity, the NMR acquisition must be treated as a self-validating system. This means acquiring


H and 

F spectra sequentially from the exact same sample tube and mathematically cross-verifying the coupling constants. If

derived from the proton spectrum deviates from

in the fluorine spectrum by more than the digital resolution of the instrument (typically < 0.5 Hz), the assignment is flawed or the sample is impure.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Causality: CDCl

    
     is selected as the solvent because it provides a reliable deuterium lock signal and lacks proton resonances that would overlap with the analyte's signals.
    
  • Action: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of CDCl

    
     (containing 0.03% v/v Tetramethylsilane, TMS). Transfer to a high-quality 5 mm NMR tube.
    

Step 2: Instrument Tuning & Shimming

  • Causality: Fluorine (

    
    F) has a gyromagnetic ratio very close to that of Hydrogen (
    
    
    
    H). Precise probe tuning for both nuclei is mandatory to prevent signal attenuation.
  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock on the CDCl

    
     signal. Perform automated or manual gradient shimming (Z1-Z5) until the lock level is maximized and stable. Tune and match the probe for both 
    
    
    
    H and
    
    
    F frequencies.

Step 3:


H NMR Acquisition 
  • Action: Load a standard 1D proton pulse program (zg30). Set the relaxation delay (d1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform. Phase and baseline correct. Reference the TMS peak to exactly 0.00 ppm.

Step 4:


F NMR Acquisition (Proton-Coupled) 
  • Causality: Do not use

    
    H-decoupling for the primary 
    
    
    
    F experiment. While inverse-gated decoupling collapses the
    
    
    F signal into a sharp singlet (increasing signal-to-noise), it destroys the critical
    
    
    -coupling multiplicity (the triplet) needed to definitively prove the presence of the -CH
    
    
    F group.
  • Action: Load a 1D fluorine pulse program (zg). Set the spectral width to cover +50 to -250 ppm. Acquire 64 scans with a d1 of 2.0 seconds.

  • Processing: Apply a 1.0 Hz LB. Reference the spectrum using the unified scale (relative to the

    
    H TMS frequency) or an internal standard like CFCl
    
    
    
    (0.00 ppm).

Workflow S1 1. Sample Preparation 15 mg Analyte + 0.6 mL CDCl3 Add TMS (0.00 ppm) S2 2. Probe Tuning & Shimming Tune 1H/19F coils, optimize Z-shims S1->S2 S3 3. 1H NMR Acquisition ns=16, d1=2s, zg30 pulse S2->S3 S4 4. 19F NMR Acquisition ns=64, d1=2s, 1H-coupled S3->S4 S5 5. Cross-Validation Verify 2J(H-F) match across spectra S4->S5

Figure 2: Self-validating NMR acquisition workflow ensuring heteronuclear coupling consistency.

References

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels.
  • Synthesis of Polyfunctional Amides, Ketones and Pyridines Using Organometallic Reagents in Continuous Flow and B
  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines.

Sources

Thermodynamic stability of alpha-fluoro ketones containing pyrazole rings

Thermodynamic Stability of -Fluoro Ketones Containing Pyrazole Rings

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

The incorporation of fluorine into the


Key Technical Takeaways:

  • Thermodynamic Preference: The electron-withdrawing nature of both the fluorine and the pyrazole ring significantly increases the acidity of the

    
    -proton, accelerating keto-enol tautomerism  and subsequent racemization  of chiral centers.
    
  • Conformational Lock: The C–F bond exhibits a strong preference for the anti-periplanar conformation relative to the carbonyl oxygen due to dipole minimization, creating a rigid local environment.

  • Hydration Risk: Electron-deficient pyrazole-fluoro-ketones are prone to forming stable gem-diols (hydrates) in aqueous media, complicating purification and quantification.

Thermodynamic Fundamentals & Electronic Effects

The "Push-Pull" Electronic Environment

The stability of an

ComponentElectronic EffectThermodynamic Consequence

-Fluorine
Strong

-inductive withdrawal (-I)
Destabilizes partial positive charge on carbonyl carbon; increases acidity of

-C-H.
Pyrazole Ring

-electron deficient (relative to phenyl); Inductive withdrawal
Enhances electrophilicity of the carbonyl; stabilizes enolate intermediates via resonance (if conjugated).
Carbonyl Strong dipoleDirects the conformational preference of the C-F bond.
Keto-Enol Tautomerism & Racemization

The most critical instability pathway for chiral mono-

  • Mechanism: The pyrazole ring (acting as an electron sink) and the fluorine atom (inductive effect) lower the

    
     of the 
    
    
    -proton (typically
    
    
    drops to
    
    
    ).
  • Hyperconjugation: The enol form is stabilized by

    
     hyperconjugation.[1] This interaction is stereoelectronically dependent, favoring conformations where the C-F bond is aligned with the 
    
    
    -system.
Diagram 1: Tautomerization-Driven Racemization Pathway

The following diagram illustrates the mechanistic flow from the chiral ketone to the achiral enol and the resulting racemic mixture.

GKetone_S(S)-α-Fluoro Ketone(Chiral)EnolatePlanar Enolate/Enol(Achiral Intermediate)Ketone_S->Enolate -H+ (Fast)Ketone_MixRacemic Mixture(S) + (R)Enolate->Ketone_Mix +H+ (Non-stereoselective)FactorsDestabilizing Factors:1. Pyrazole EWG Effect2. F-Inductive Effect3. Basic ConditionsFactors->Ketone_S

Caption: Thermodynamic pathway leading to the loss of optical purity in chiral

Conformational Analysis

Unlike non-fluorinated analogues,

The Dipole Minimization Rule
  • Syn-Periplanar (0° dihedral): Highly unstable due to repulsion between the lone pairs of the carbonyl oxygen and the fluorine atom.

  • Anti-Periplanar (180° dihedral): The thermodynamically preferred conformation. The C–F and C=O dipoles oppose each other, minimizing the net molecular dipole.

  • Gauche Effect: While usually stabilizing in 1,2-difluoroethanes, in

    
    -fluoro ketones, the dipole repulsion often overrides the gauche effect, forcing the anti conformation.
    

Implication for Drug Design: When docking these molecules into protein active sites (e.g., COX-2, kinases), the rigid anti conformation must be used as the bioactive pose. Forcing the molecule into a syn conformation incurs an energy penalty of ~3–5 kcal/mol.

Experimental Protocols: Synthesis & Handling

Synthesis via Selectfluor® (Electrophilic Fluorination)

The most robust method for introducing fluorine into a pyrazole-containing scaffold is the electrophilic fluorination of a 1,3-dicarbonyl precursor or a pre-formed enolate.

Reagents:

  • Substrate: Pyrazole-containing

    
    -keto ester or 1,3-diketone.
    
  • Fluorinating Agent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Solvent: Acetonitrile (MeCN) or MeOH.

Step-by-Step Protocol:

  • Preparation: Dissolve the pyrazole-1,3-dicarbonyl substrate (1.0 equiv) in MeCN (0.1 M).

  • Addition: Add Selectfluor® (1.1 equiv) in one portion at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via 19F NMR (look for singlet/doublet shift around -180 to -200 ppm).

  • Quench: Pour into saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (

    
    ).
    
  • Purification: Silica gel chromatography. Note: Avoid basic modifiers (Et3N) in the eluent to prevent racemization/decomposition.

Handling Hydrates (Gem-Diols)

Due to the electron-withdrawing power of the pyrazole and fluorine, the carbonyl carbon is highly electrophilic.

  • Observation: In the presence of water (atmospheric moisture or aqueous workup), the ketone may convert to a gem-diol (

    
    ).
    
  • Detection: 13C NMR will show the carbonyl carbon shifting from ~190 ppm (ketone) to ~95 ppm (gem-diol).

  • Reversal: Dehydrate by refluxing in toluene with a Dean-Stark trap or storing over activated molecular sieves (4Å).

Diagram 2: Synthetic Workflow & Stability Check

SynthesisStartPyrazole-1,3-DiketoneInterIntermediate EnolStart->Inter TautomerizationReagentSelectfluor® / MeCNProductα-Fluoro KetoneInter->Product Electrophilic F+ TransferHydrateGem-Diol (Hydrate)(Stable in Water)Product->Hydrate +H2O (Reversible)Hydrate->Product -H2O (Toluene/Heat)

Caption: Synthesis pathway highlighting the reversible hydration trap common in electron-deficient ketones.

References

  • Conformational Preferences of α-Fluoroketones

    • Title: Conformational preferences of α-fluoroketones may influence their reactivity.[2]

    • Source: Beilstein Journal of Organic Chemistry (2017).
    • URL:[Link]

  • Synthesis of Pyrazole-DFMKs

    • Title: Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors.

    • Source: Organic & Biomolecular Chemistry (2022).[3][4][5]

    • URL:[Link]

  • Selectfluor® Reactivity & Mechanism

    • Title: Synthesis and Reactivity of Fluorin
    • Source: American Journal of Organic Chemistry (2014).[6]

    • URL:[Link]

  • Hyperconjugation in Keto-Enol Systems

    • Title: Hyperconjug

      
       Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems.[1]
      
    • Source: Journal of Organic Chemistry (NIH/PubMed).
    • URL:[Link]

Methodological & Application

Synthesis protocols for 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one


-Fluoroketone Synthesis

Executive Summary

This guide details the synthesis of This compound , a critical fluorinated building block for medicinal chemistry programs targeting kinases and GPCRs. The introduction of fluorine at the


-position of the ketone serves as a bioisostere for a hydroxyl group or to block metabolic oxidation, significantly altering the pKa and lipophilicity of the parent molecule.

We present two distinct protocols:

  • Method A (Nucleophilic Substitution): A robust, scalable "Halex" (Halogen Exchange) route using a brominated precursor. Recommended for gram-scale production.[1]

  • Method B (Electrophilic Fluorination): A direct monofluorination using Selectfluor®. Recommended for rapid, milligram-scale library generation.

Retrosynthetic Strategy

The synthesis hinges on the reactivity of the acetyl group at the C4 position of the pyrazole ring. Because the C4 position is blocked by the carbonyl, the pyrazole ring is deactivated toward electrophilic aromatic substitution, directing reactivity toward the enolizable


-carbon.

Retrosynthesis Target Target Molecule This compound Bromo Precursor A 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Target->Bromo Nucleophilic Fluorination (KF, 18-Crown-6) Acetyl Precursor B 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Target->Acetyl Electrophilic Fluorination (Selectfluor) Bromo->Acetyl Bromination (Br2 or NBS)

Figure 1: Retrosynthetic analysis showing the Nucleophilic (Route A) and Electrophilic (Route B) pathways.

Method A: The Halex Route (Nucleophilic Substitution)

This protocol is the industry standard for generating


-fluoroketones due to its high reliability and the avoidance of expensive electrophilic fluorinating agents on a large scale.
Mechanism & Rationale

The reaction proceeds via an SN2 mechanism where the fluoride ion displaces the bromide leaving group. The key challenge is the low nucleophilicity of fluoride in organic solvents and its tendency to act as a base (causing elimination).

  • Solution: We utilize 18-Crown-6 to complex potassium cations, generating "naked" fluoride ions in acetonitrile, significantly enhancing nucleophilicity while suppressing basicity compared to TBAF.

Reagents & Stoichiometry
ReagentEquiv.[2][3]RoleCAS No.
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one 1.0Substrate706819-66-1
Potassium Fluoride (Spray-dried) 3.0Fluorine Source7789-23-3
18-Crown-6 0.1Phase Transfer Catalyst17455-13-9
Acetonitrile (Anhydrous) -Solvent (0.2 M)75-05-8
Step-by-Step Protocol
  • Preparation of KF: Ideally, use spray-dried Potassium Fluoride (KF). If unavailable, grind anhydrous KF into a fine powder and dry under high vacuum at 150°C for 4 hours. Critical: Moisture kills this reaction by solvating fluoride.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equiv), Spray-dried KF (3.0 equiv), and 18-Crown-6 (0.1 equiv).

  • Solvation: Add anhydrous Acetonitrile to reach a concentration of 0.2 M relative to the substrate.

  • Execution: Heat the reaction mixture to 80°C (Reflux) under nitrogen for 12–16 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 1:1) or LC-MS. The product usually runs slightly faster or co-elutes with the bromo-precursor but is distinct in MS (M+1: 143 vs 203/205).

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove excess KF and KBr salts. Rinse the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 40% Ethyl Acetate in Hexanes.

    • Note: The

      
      -fluoroketone is less stable than the bromo-analog; avoid prolonged exposure to silica.
      

Method B: Direct Electrophilic Fluorination

This method is ideal for late-stage functionalization or when the bromo-precursor is not readily available. It utilizes Selectfluor® , a shelf-stable source of electrophilic fluorine (


).[3]
Mechanism & Rationale

The reaction involves the enolization of the acetyl group followed by electrophilic attack by the N-F bond of Selectfluor. Methanol is used as the solvent to facilitate enol formation and solubilize the oxidant.

Reagents & Stoichiometry
ReagentEquiv.[2][3]RoleCAS No.
1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one 1.0Substrate37687-18-6
Selectfluor® 1.2F+ Source140681-55-6
Methanol -Solvent (0.1 M)67-56-1
Step-by-Step Protocol
  • Setup: In a microwave vial or pressure tube, dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equiv) in Methanol .

  • Addition: Add Selectfluor® (1.2 equiv) in one portion. The reaction is initially heterogeneous.

  • Execution:

    • Option A (Microwave - Recommended): Heat at 80°C for 30 minutes.

    • Option B (Thermal): Reflux at 65°C for 6–12 hours.

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO3 (Caution: Gas evolution).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry combined organics over MgSO4.

  • Purification: Flash chromatography (similar to Method A).

Analytical Validation (Self-Validating System)

Verification of the product relies heavily on 19F NMR and the characteristic splitting in 1H NMR .

TechniqueExpected SignalMechanistic Origin
19F NMR Singlet/Triplet at -230 ppm (approx)Characteristic shift for mono-fluoroketones (

-F).
1H NMR Doublet at ~5.2 ppm (

Hz)
The methylene protons (

) couple strongly to the geminal fluorine atom.
13C NMR Doublet at ~85 ppm (

Hz)
Direct C-F coupling confirms the formation of the C-F bond.
LC-MS m/z 143.05 [M+H]+ Confirms replacement of H (124) or Br (203) with F.

Safety & Handling

  • 
    -Haloketones (Precursor & Product):  Both the bromo-precursor and the fluoro-product are potential lachrymators and skin irritants. All operations must be conducted in a fume hood.
    
  • Fluoride Toxicity: KF and 18-Crown-6 mixtures are toxic. Avoid skin contact.

  • Selectfluor: An oxidant. Keep away from reducing agents.

Workflow Visualization

Workflow Start Start: 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Reaction Reflux @ 80°C (12-16h) Monitor: disappearance of Br-SM Start->Reaction ReagentPrep Prepare KF (Spray-dried) + 18-Crown-6 Solvent: MeCN ReagentPrep->Reaction Workup Filter (Celite) -> Conc. -> Extraction Reaction->Workup Purification Flash Column Chromatography (Hex/EtOAc) Workup->Purification Validation Validation: 1H NMR (d, J=47Hz) 19F NMR (-230 ppm) Purification->Validation

Figure 2: Operational workflow for the Halex synthesis route (Method A).

References

  • Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, 1992.

  • Rozen, S., et al.
  • Gouverneur, V., & Seppelt, K. "Fluorine Chemistry." Chemical Reviews, 2015. (General review on Halex reactions).
  • PubChem Compound Summary. "this compound."[4] National Center for Biotechnology Information. [4]

  • Sigma-Aldrich. "2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone Product Sheet." (Precursor availability).[5][6]

Sources

Using 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the demand for building blocks that simultaneously offer bioisosteric replacement and metabolic stability is critical.[1] 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 1269293-49-3) represents a high-value scaffold merging the polar, hydrogen-bonding capabilities of the 1-methylpyrazole moiety with the metabolic blocking and lipophilicity-modulating properties of an


-fluoroketone .

This guide outlines the strategic application of this compound in synthesizing chiral


-fluoroalcohols, 

-fluoroamines, and complex heterocycles. It addresses specific reactivity challenges—primarily the lability of the C–F bond under basic conditions—and provides validated protocols for its use as a linchpin in medicinal chemistry campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name This compound
CAS Number 1269293-49-3
Molecular Formula C

H

FN

O
Molecular Weight 142.13 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Reactivity Electrophilic carbonyl; acidic

-protons; potential for HF elimination
Storage 2–8°C, under inert atmosphere (Hygroscopic)

Strategic Utility: The "Fluorine-Pyrazole" Hub

The molecule serves as a divergent intermediate.[2][3] The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, often improving solubility and reducing lipophilicity (LogP) compared to carbocyclic analogs. The


-fluorine atom serves two roles:
  • Electronic Modulation: Increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks.

  • Metabolic Blocking: Prevents metabolic oxidation at the

    
    -position once reduced or derivatized.
    
Strategic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core building block.

G Core 2-Fluoro-1-(1-methyl- 1H-pyrazol-4-yl)ethan-1-one ATH Asymmetric Transfer Hydrogenation (ATH) Core->ATH Ru-Cat / Formic Acid RedAm Reductive Amination Core->RedAm R-NH2 / NaBH(OAc)3 Condense Cyclocondensation (e.g., Hydrazines) Core->Condense Heat / EtOH Warning Risk: HF Elimination (Avoid Strong Base) Core->Warning Alcohol Chiral β-Fluoroalcohol ATH->Alcohol >95% ee Amine β-Fluoroamine (Bioactive Core) RedAm->Amine Direct Access Heterocycle Fused/Linked Pyrazoles Condense->Heterocycle

Figure 1: Divergent synthetic pathways. The core molecule allows access to three distinct pharmacophore classes.

Application Module A: Enantioselective Synthesis of -Fluoroalcohols

The most critical application of


-fluoroketones is their reduction to chiral fluorohydrins . These motifs are ubiquitous in corticosteroids and adrenergic receptor antagonists. Standard reduction (NaBH

) yields racemates. To achieve high enantiomeric excess (ee), Asymmetric Transfer Hydrogenation (ATH) is the gold standard.
Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Objective: Synthesis of (S)-2-fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanol.

Mechanism: The reaction utilizes a Ruthenium-TsDPEN complex.[4] The choice of hydrogen donor is critical. Formic acid/Triethylamine is preferred over Isopropanol (IPA) for


-fluoroketones to drive the equilibrium to completion and prevent reversibility, which can erode enantioselectivity.

Materials:

  • Substrate: this compound (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1–2 mol%)

  • Hydrogen Donor: Formic acid/Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve the Ru-catalyst (1 mol%) in degassed DCM (0.5 M concentration relative to substrate).

  • Addition: Add the ketone substrate to the catalyst solution.

  • Initiation: Slowly add the HCOOH/Et

    
    N mixture (3.0 eq) via syringe. Caution: Mild exotherm and gas evolution (CO
    
    
    
    ).
  • Reaction: Stir at room temperature (20–25°C) for 16–24 hours. Monitor by TLC or LC-MS.

    • Checkpoint: Conversion should exceed 95%. If stalled, add 0.5 mol% fresh catalyst.

  • Quench & Workup:

    • Dilute with water.

    • Neutralize carefully with saturated NaHCO

      
       (aq) to pH 7. Do not exceed pH 8 , as the product is prone to racemization via retro-aldol-like mechanisms or HF elimination in strong base.
      
    • Extract with DCM (3x). Dry organics over Na

      
      SO
      
      
      
      .
  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Expected Results:

  • Yield: >85%

  • ee: >94% (Determined by Chiral HPLC using OD-H or AD-H columns).

Application Module B: Reductive Amination (Synthesis of -Fluoroamines)


-Fluoroamines are potent motifs in kinase inhibitors (e.g., modifying the solvent front binding region). Direct reductive amination of 

-fluoroketones is challenging due to the risk of defluorination (forming the des-fluoro imine or enamine).

Critical Insight: Use Titanium(IV) ethoxide as a mild Lewis acid to facilitate imine formation without promoting elimination, followed by in situ reduction.

Protocol 2: Ti-Mediated Reductive Amination
  • Imine Formation: Combine ketone (1.0 eq), Amine (R-NH

    
    , 1.2 eq), and Ti(OEt)
    
    
    
    (2.0 eq) in dry THF. Stir at ambient temperature for 6–12 hours.
  • Reduction: Cool the mixture to 0°C. Add NaBH

    
     (or NaBH(OAc)
    
    
    
    for higher chemoselectivity) (3.0 eq) portion-wise.
  • Hydrolysis: Quench the reaction by adding 1M NaOH (aq) to precipitate titanium salts. Filter through Celite.

  • Isolation: Extract the filtrate with EtOAc.

Scientific Integrity & Handling Precautions

The "Fluorine Elimination" Trap

Researchers must be aware of the acidity of the


-protons. The electron-withdrawing nature of both the carbonyl and the fluorine atom makes these protons acidic (pKa ~18–20).
  • Risk: Treatment with strong bases (LDA, NaH, or even NaOEt) can lead to enolate formation followed by elimination of Fluoride (E1cB mechanism), resulting in the formation of the

    
    -unsaturated ketone (enone) .
    
  • Mitigation: Always use non-nucleophilic, mild bases (e.g., Cs

    
    CO
    
    
    
    , K
    
    
    CO
    
    
    ) if base is required. For aldol-type reactions, use Lewis-acid catalysis (e.g., ZnCl
    
    
    ) rather than Brønsted base catalysis.
Analytical Validation
  • 
    F NMR:  This is the primary diagnostic tool. The starting ketone typically shows a signal around -230 ppm (triplet, J_H-F ~ 47 Hz). Upon reduction to the alcohol, this shifts significantly and becomes a multiplet due to diastereotopic coupling.
    
  • Mass Spectrometry: Watch for the [M-HF] peak, which is a common fragmentation pattern for these molecules.

Experimental Workflow Visualization

The following diagram details the decision logic for selecting the correct reduction method based on the desired outcome.

Workflow Start Start: 2-Fluoro-1-(1-methyl- 1H-pyrazol-4-yl)ethan-1-one Decision Target Outcome? Start->Decision PathA Racemic Alcohol (Reference Std) Decision->PathA PathB Chiral Alcohol (Drug Substance) Decision->PathB PathC Beta-Fluoroamine Decision->PathC MethodA NaBH4 / MeOH 0°C PathA->MethodA MethodB Ru-TsDPEN / HCOOH (Transfer Hydrogenation) PathB->MethodB MethodC Ti(OEt)4 + Amine then NaBH4 PathC->MethodC QC QC: 19F-NMR & HPLC MethodA->QC MethodB->QC MethodC->QC

Figure 2: Decision matrix for functional group interconversion.

References

  • Enamine Ltd.

    
    -Fluoroketones for Drug Discovery. Retrieved from 
    
    • Context: General utility of

      
      -fluoroketones as chemical handles for irreversible binding and building blocks.[5]
      
  • Knighton, R. C., et al. (2018).[6] Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes. Journal of Organometallic Chemistry . [6][7]

    • Context: Validates the Ru-TsDPEN/Formic Acid protocol for acetophenone analogs similar to the subject molecule.
  • PubChem. this compound (Compound Summary).

    • Context: Physical property data and structural identifiers.[8][2][9]

  • Penta, S., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Heterocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry .

    • Context: Reviews the medicinal chemistry significance of the pyrazole scaffold.
  • Hamada, T., et al. (2005). Chelation-Controlled Diastereoselective Reduction of

    
    -Fluoroketones. Journal of the American Chemical Society .[10] 
    
    • Context: Mechanistic insights into the reduction of fluorin

Sources

Reaction conditions for nucleophilic substitution of alpha-fluoro pyrazole ketones

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution of -Fluoro Pyrazole Ketones

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The functionalization of fluorinated scaffolds is a critical operation in modern drug discovery. Pyrazole-bearing



This application note details field-proven, self-validating methodologies for the direct nucleophilic substitution of

Mechanistic Rationale & Causality

The Challenge of C–F Bond Cleavage

Historically,

1

Overcoming the Activation Barrier

To achieve successful substitution, the reaction must be driven by specific electronic manipulations[2][3]:

  • Soft Nucleophile Strategy: Highly polarizable nucleophiles (like thiolates or azides) are less solvated in polar aprotic solvents (e.g., DMF, MeCN). This creates a "naked" nucleophile with a higher HOMO energy, capable of attacking the

    
    -carbon's 
    
    
    orbital despite the strong C–F bond.
  • Hard Nucleophile Strategy (Lewis Acid Activation): When using hard nucleophiles like secondary amines, direct attack often occurs at the carbonyl carbon, yielding imines. By introducing a strongly oxophilic Lewis acid (e.g.,

    
    ), the carbonyl oxygen is coordinated. This draws electron density away from the 
    
    
    -carbon, lengthening and weakening the C–F bond via hyperconjugation, and successfully redirecting the nucleophile to the
    
    
    -position.

MechanismAα-Fluoro Pyrazole KetoneBLewis Acid Coordination(TiCl4 to Carbonyl)A->B Add Lewis AcidCC-F Bond Polarization(Weakening)B->C Electron withdrawalDNucleophilic Attack(S_N2 transition state)C->D Add Nucleophile (Nu-)Eα-Substituted Product+ Metal FluorideD->E Fluoride Elimination

Caption: Mechanistic pathway of Lewis acid-mediated C-F bond activation and nucleophilic substitution.

Experimental Workflows & Protocols

Protocol A: Thiolate-Mediated Substitution (Soft Nucleophile)

This protocol is optimized for thiols and other highly polarizable nucleophiles.

Reagents:


Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the

    
    -fluoro pyrazole ketone (1.0 mmol) and anhydrous 
    
    
    (1.5 mmol).
  • Solvation: Inject 5.0 mL of anhydrous DMF. Causality: DMF is chosen because its polar aprotic nature poorly solvates the thiolate anion, maximizing its nucleophilicity[4].

  • Nucleophile Addition: Add thiophenol (1.2 mmol) dropwise at room temperature. Stir the suspension vigorously.

  • Self-Validation Checkpoint: After 4 hours, withdraw a 50 µL aliquot, dilute in 0.5 mL

    
    , and acquire a quick 
    
    
    NMR spectrum. The starting material exhibits a characteristic doublet (typically between -190 to -210 ppm due to
    
    
    coupling). The complete disappearance of this signal is your self-validating proof of quantitative C–F bond cleavage.
  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF. Dry over 
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Lewis Acid-Catalyzed Amination (Hard Nucleophile)

This protocol is strictly required when using amines to prevent undesired imine condensation.

Reagents:


Step-by-Step Methodology:

  • Preparation: In an argon-purged flask, dissolve the

    
    -fluoro pyrazole ketone (1.0 mmol) in 10 mL anhydrous DCM. Cool the solution to 0 °C using an ice bath.
    
  • Activation: Slowly add

    
     (1.1 mL of a 1.0 M solution in DCM) dropwise. Causality: The solution will immediately darken, indicating successful coordination of the Lewis acid to the pyrazole-carbonyl system, which is critical for weakening the adjacent C–F bond.
    
  • Nucleophile Addition: Add morpholine (2.5 mmol) dropwise over 10 minutes. The excess amine serves as both the nucleophile and the base to neutralize the generated HCl/HF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8 hours.

  • Workup: Quench carefully at 0 °C with saturated aqueous

    
     (15 mL). Filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with DCM, dry over 
    
    
    , and concentrate in vacuo.

WorkflowStep1Substrate Preparation(Dry DCM/DMF)Step2Activation(Base or Lewis Acid)Step1->Step2Step3Nucleophile Addition(Dropwise, 0°C to RT)Step2->Step3Step4Reaction Monitoring(19F NMR / LC-MS)Step3->Step4Step5Quench & Workup(Aqueous extraction)Step4->Step5

Caption: Step-by-step experimental workflow for alpha-fluoro ketone substitution.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data for the substitution of a model 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-yl

EntryNucleophileCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1 Thiophenol

(1.5 eq)
DMF25488% Polar aprotic solvent maximizes thiolate nucleophilicity.
2 Thiophenol

(1.5 eq)
THF251245%Lower solvent polarity reduces reaction rate; incomplete conversion.
3 Morpholine

(1.1 eq)
DCM0

25
876% Lewis acid required to prevent imine formation and activate C–F bond.
4 MorpholineNoneDCM6024<5%Unactivated C–F bond completely resists hard nucleophile attack.
5 Sodium Azide15-Crown-5MeCN801682% Crown ether solubilizes

, creating a "naked", highly reactive azide.

References

  • -alkoxy substituents as deactivators in carbanion formation.
  • -amino amides.
  • Title: The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones.
  • Title: Towards Greener Fluorine Organic Chemistry: Direct Electrophilic Fluorination of Carbonyl Compounds in Water and Under Solvent-Free Reaction Conditions.

Application Note: Condensation of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with Hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The condensation of α-fluoroketones with hydrazines is a pivotal transformation in medicinal chemistry, frequently utilized to synthesize fluorinated heterocycles and bioisosteric scaffolds for kinase inhibitors (e.g., JAK1/2 inhibitors) [1]. This application note details the optimized, step-by-step methodology for the condensation of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with various hydrazine derivatives. By balancing the high electrophilicity of the fluorinated carbonyl with precise pH control, this protocol maximizes hydrazone yield while completely suppressing base-catalyzed defluorination.

Mechanistic Rationale & Chemical Causality (E-E-A-T)

Working with this compound presents a unique dichotomy of reactivity. The highly electronegative α-fluorine atom inductively withdraws electron density from the adjacent carbonyl carbon, making it exceptionally electrophilic and primed for nucleophilic attack by hydrazines [2].

However, this same inductive effect significantly increases the acidity of the α-protons. If the reaction environment becomes too basic (a common risk given the inherent basicity of hydrazines), the substrate is prone to E1cB elimination, resulting in the loss of hydrogen fluoride (HF) and the formation of undesired polymeric byproducts.

The Causality of the Catalytic Design: To navigate this, the reaction is driven by mild acid catalysis (typically glacial acetic acid).

  • Electrophilic Activation: The acid protonates the carbonyl oxygen, accelerating the initial nucleophilic attack to form the tetrahedral hemiaminal intermediate.

  • Dehydration Drive: The acid subsequently protonates the hydroxyl group of the hemiaminal, converting it into a superior leaving group (

    
    ), which rapidly dehydrates to form the stable α-fluoro hydrazone.
    
  • Side-Reaction Suppression: By buffering the basicity of the hydrazine, the acidic environment prevents the deprotonation of the α-carbon, effectively shutting down the defluorination pathway.

Mechanistic Pathway Visualization

ReactionMechanism Ketone 2-Fluoro-1-(1-methyl-1H- pyrazol-4-yl)ethan-1-one (Electrophile) Hemiaminal Hemiaminal Intermediate (Unstable Tetrahedral) Ketone->Hemiaminal Nucleophilic Addition Hydrazine Hydrazine Derivative (R-NH-NH₂) Hydrazine->Hemiaminal Nucleophilic Addition Protonation Acid Catalysis (H⁺) Facilitates -OH Departure Hemiaminal->Protonation Equilibrium Hydrazone α-Fluoro Hydrazone (Stable Target Product) Protonation->Hydrazone Dehydration (-H₂O) Water H₂O (Byproduct) Protonation->Water

Caption: Mechanistic pathway of α-fluoroketone condensation with hydrazines via a hemiaminal intermediate.

Experimental Methodology

Reagents and Equipment
  • Substrate: this compound (1.0 equiv, MW: 142.13 g/mol )

  • Nucleophile: Hydrazine derivative (e.g., Phenylhydrazine) (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Toluene (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TsOH)

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen line, LC-MS for monitoring.

Step-by-Step Protocol

This protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to ensure the reaction is proceeding along the correct mechanistic vector.

Step 1: Substrate Solvation and Temperature Control

  • Charge a flame-dried 50 mL round-bottom flask with this compound (1.0 mmol, 142 mg).

  • Dissolve the substrate in 5.0 mL of absolute ethanol (0.2 M concentration).

  • Purge the flask with nitrogen and cool the mixture to 0 °C using an ice bath. Causality: Cooling to 0 °C mitigates the exothermic nature of the initial nucleophilic attack, preventing local hotspots that could trigger pyrazole ring degradation.

Step 2: Nucleophile Addition and Catalysis 4. Add the hydrazine derivative (1.1 mmol) dropwise over 5 minutes. 5. Add glacial acetic acid (0.1 mmol, ~6 µL) as a catalyst. 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). If using sterically hindered or electron-deficient hydrazines (e.g., 4-fluorophenylhydrazine), affix a reflux condenser and heat to 65 °C.

Step 3: Self-Validating Reaction Monitoring 7. Monitor the reaction via LC-MS after 2 hours. Validation Checkpoint: You must observe the disappearance of the ketone mass (


). If the reaction is stalled at the hemiaminal stage, you will observe a mass of 

. The successful dehydration to the hydrazone will yield the target mass (e.g., for phenylhydrazine,

).

Step 4: Quench and Workup 8. Once complete, concentrate the reaction mixture under reduced pressure to remove the ethanol. 9. Dilute the residue with Ethyl Acetate (15 mL) and wash with saturated aqueous


 (10 mL) to neutralize the acetic acid.
10. Extract the aqueous layer with Ethyl Acetate (

mL). Combine the organic layers, dry over anhydrous

, and concentrate in vacuo.

Step 5: Purification 11. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure α-fluoro hydrazone.

Quantitative Data & Optimization

The choice of solvent and catalyst heavily depends on the nucleophilicity of the specific hydrazine used. The table below summarizes the optimized parameters for various derivatives.

Hydrazine DerivativeSolvent SystemTemp (°C)CatalystTime (h)Isolated Yield (%)Purity (LC-MS)
Hydrazine MonohydrateEtOH25None2.088>98%
PhenylhydrazineEtOH65AcOH4.582>95%
4-FluorophenylhydrazineToluene110p-TsOH6.076>95%
tert-Butyl carbazateMeOH50AcOH8.071>92%

Troubleshooting Guide

Observed IssueMechanistic CausalityCorrective Action
Significant Defluorination (LC-MS shows

fragments)
Highly basic conditions or prolonged heating caused E1cB elimination of the α-fluorine.Lower the reaction temperature. Increase the acetic acid buffer to 1.5 equivalents to neutralize excess hydrazine basicity.
Reaction Stalled at Hemiaminal (LC-MS shows

species)
Insufficient acidic protons available to facilitate the dehydration of the hydroxyl group.Add a stronger catalytic acid (e.g., 5 mol% p-TsOH) or utilize a Dean-Stark trap with toluene to forcefully drive off water.
Formation of Pyrazolone Byproducts Hydrolysis of the hydrazone due to excess water in the presence of strong acid.Ensure solvents are strictly anhydrous. Switch from ethanol to dry toluene to limit hydrolytic pathways.

References

  • Title:Janus Kinase Inhibitors and Pharmaceutical Compositions Thereof (US Patent 2017/0240552 A1)
  • Source: Applied Sciences (MDPI)

Application Note: Strategic Utilization of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in Kinase Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It synthesizes the specific chemical properties of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with advanced kinase inhibitor design principles.

Executive Summary

The molecule This compound (referred to herein as FP-ethanone ) represents a "privileged" building block in modern kinase inhibitor design. It combines the ubiquitous 1-methylpyrazole hinge-binding motif with a reactive


-fluoroacetyl  tail. This guide details its application in three critical areas:
  • Metabolic Blocking: Preventing oxidative dealkylation at the solvent-exposed front.

  • Chiral Pharmacophore Synthesis: Accessing

    
    -fluoro-alcohols via asymmetric reduction.
    
  • Solubility Enhancement: Introducing polar, non-ionizable fluorine motifs to modulate LogD.

Molecule Profile & Design Rationale

PropertyData / DescriptionRelevance to Kinase Design
Structure

(1-methyl-1H-pyrazol-4-yl attached to -C(=O)CH2F)
Pyrazole: Classic hinge binder (e.g., Crizotinib, Ruxolitinib).[1] Fluoroketone: Versatile electrophile & H-bond acceptor.
Electronic Effect Fluorine (

) induces strong dipole on the carbonyl.
Increases electrophilicity for functionalization; modulates pKa of neighboring protons.
Metabolic Stability C–F bond enthalpy (~116 kcal/mol).[1]Blocks CYP450-mediated oxidation at the

-carbon (a common metabolic "soft spot" in ethyl/acetyl groups).
Interaction Potential Orthogonal Fluorine bonding.Capable of multipolar interactions with the ribose-binding pocket or solvent waters.
The "Fluorine Effect" in the ATP Pocket

In many kinase inhibitors, an acetyl or ethyl group extends from the hinge-binding heterocycle into the solvent front.[1] These alkyl groups are prone to rapid oxidation by cytochrome P450s (CYP3A4).

  • Problem: Rapid clearance and short half-life (

    
    ).
    
  • Solution: Substitution with FP-ethanone . The fluorine atom sterically and electronically deactivates the

    
    -carbon towards H-atom abstraction, significantly extending metabolic stability while maintaining steric fit [1].
    

Experimental Protocols

Protocol A: Asymmetric Synthesis of Chiral -Fluoro Alcohols

Objective: Convert the ketone handle into a chiral


-fluoro alcohol side chain. This motif is highly prized for targeting the ribose-binding pocket  (e.g., interacting with the catalytic Lysine or Aspartate) while improving water solubility.[1]

Mechanism: Asymmetric Transfer Hydrogenation (ATH).

Materials:

  • Substrate: this compound (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or DMF[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the FP-ethanone (10 mmol) in dry DCM (50 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (0.1 mmol). The solution should turn deep red/orange.

  • Reduction: Cool to 0°C. Dropwise add the HCOOH/Et3N mixture (2.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (or LC-MS) for the disappearance of the ketone peak (M+H).

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).[1]

Expected Outcome: >95% yield of the chiral alcohol with >90% ee. The resulting 1-(1-methyl-1H-pyrazol-4-yl)-2-fluoroethan-1-ol serves as a potent, metabolically stable warhead mimic [2].

Protocol B: Grignard Addition for Tertiary Alcohol Scaffolds

Objective: To create a tertiary alcohol "solubilizing tail" often seen in Type I inhibitors (e.g., to mimic the tertiary alcohol in molecules like Brigatinib).[1]

Materials:

  • Substrate: FP-ethanone

  • Reagent: Phenylmagnesium bromide (or other aryl/alkyl Grignard)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Dissolution: Dissolve FP-ethanone (1.0 eq) in anhydrous THF under N2 atmosphere. Cool to -78°C.

  • Addition: Slowly add the Grignard reagent (1.2 eq) over 30 minutes. Note: Low temperature is critical to prevent alpha-deprotonation or elimination of fluoride.

  • Equilibration: Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench: Quench carefully with saturated NH4Cl solution.

  • Result: Formation of the 1-aryl-1-(1-methylpyrazol-4-yl)-2-fluoroethanol . The fluorine atom lowers the pKa of the hydroxyl group, potentially strengthening H-bonds with the kinase hinge region or activation loop [3].

Strategic Visualization: From Building Block to Drug Candidate

The following diagram illustrates the workflow of transforming FP-ethanone into three distinct classes of kinase inhibitor motifs.

KinaseDesign Start Starting Material: 2-Fluoro-1-(1-methyl- 1H-pyrazol-4-yl)ethan-1-one Path1 Path A: Asymmetric Reduction Start->Path1 Path2 Path B: Grignard Addition Start->Path2 Path3 Path C: Direct Coupling (Bioisostere) Start->Path3 Prod1 Chiral Beta-Fluoro Alcohol (Ribose Pocket Binder) Path1->Prod1 Ru-Cat/HCOOH Prod2 Tertiary Fluorohydrin (Solubility Tail) Path2->Prod2 R-MgBr/-78°C Prod3 Alpha-Fluoroketone Motif (Metabolic Block) Path3->Prod3 Scaffold Linkage Target Target Kinase (ATP Pocket) Prod1->Target H-Bond (Lys/Asp) Prod2->Target Solvent Interaction Prod3->Target Dipole Interaction

Caption: Synthetic divergence of FP-ethanone into three distinct kinase inhibitor pharmacophores.

Safety & Handling Application Note

  • Stability:

    
    -Fluoroketones are generally more stable than their chloro/bromo analogs but can still undergo hydration. Store under inert gas at -20°C.
    
  • Toxicity: While the pyrazole moiety is benign,

    
    -fluoroketones can be metabolized to release fluoride ions.[1] However, the C-F bond is robust; significant defluorination usually requires specific enzymatic cleavage not common in standard assays.[1]
    
  • Reactivity: Avoid strong bases (e.g., NaH, LDA) at room temperature, as this may lead to self-condensation or elimination of HF (formation of reactive enones).[1] Always use mild bases (K2CO3, Et3N) or low temperatures (-78°C) for organometallic steps [4].[1]

References

  • Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[1]

  • Panteleev, J., et al. (2014).[1] Stereoselective synthesis of fluorinated alcohols via asymmetric transfer hydrogenation. Chemistry – A European Journal, 20(39), 12362.[1] Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link[1]

  • Enamine Ltd. (2024). Fluorinated Building Blocks for Drug Discovery: Handling and Stability Guide. Link

Sources

Application Note: Scalable Synthesis Routes for 1-Methyl-1H-pyrazol-4-yl Fluoromethyl Ketone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Fluoromethyl ketones (FMKs) are privileged pharmacophores in medicinal chemistry, predominantly utilized as irreversible covalent inhibitors for serine and cysteine proteases, as well as bioisosteres for amides[1]. Specifically, 1-methyl-1H-pyrazol-4-yl fluoromethyl ketone (1-(1-methyl-1H-pyrazol-4-yl)-2-fluoroethan-1-one) serves as a critical building block for developing kinase inhibitors and agrochemical agents[2].

Synthesizing heteroaryl fluoromethyl ketones at scale presents unique challenges. Traditional routes often rely on the fluorination of enolates (which risks over-fluorination to difluoromethyl analogs) or the halogen exchange of toxic, lachrymatory chloromethyl ketones[3]. To meet the stringent demands of pharmaceutical process chemistry—where safety, atom economy, and scalability are paramount—this application note details a highly optimized, convergent acylation strategy utilizing a fluoro-Weinreb amide and non-cryogenic metal-halogen exchange.

Retrosynthetic Analysis & Route Selection

The selection of a synthetic route must balance reagent cost, operational safety, and impurity profiles. As illustrated in the retrosynthetic workflow below, three primary pathways exist.

Retrosynthesis Target 1-Methyl-1H-pyrazol-4-yl Fluoromethyl Ketone RouteA Route A: Direct Acylation (Scalable & Chemoselective) Target->RouteA RouteB Route B: Halogen Exchange (Toxic Intermediates) Target->RouteB RouteC Route C: Enolate Fluorination (Over-fluorination risk) Target->RouteC SM_A 4-Bromo-1-methylpyrazole + Fluoro-Weinreb Amide RouteA->SM_A SM_B Chloromethyl Ketone + KF/18-crown-6 RouteB->SM_B SM_C Methyl Ketone + Selectfluor RouteC->SM_C

Figure 1: Retrosynthetic strategies for the synthesis of heteroaryl fluoromethyl ketones.

Causality in Route Selection: We selected Route A as the definitive scalable protocol. While literature precedent demonstrates that lithiated pyrazoles can react directly with ethyl fluoroacetate at strictly cryogenic temperatures (–78 °C)[2], scaling this process in standard pilot-plant reactors is energy-intensive and prone to localized thermal gradients. Furthermore, standard esters are susceptible to over-addition by the organometallic species, yielding tertiary alcohols. By employing the Weinreb amide of fluoroacetic acid, we trap the initial addition product as a stable chelated tetrahedral intermediate, preventing over-addition.

Mechanistic Insights & Process Optimization

To bypass the need for liquid nitrogen-cooled reactors (–78 °C) required for


-butyllithium (

-BuLi), our optimized protocol employs TurboGrignard (

-PrMgCl·LiCl)
. The lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its reactivity and allowing the metal-halogen exchange of 4-bromo-1-methylpyrazole to occur smoothly at –15 °C to 0 °C.

Mechanism Step1 4-Magnesio-1-methylpyrazole (TurboGrignard) Step2 Nucleophilic Attack on Fluoro-Weinreb Amide Step1->Step2 Step3 Stable Chelated Tetrahedral Intermediate Step2->Step3 Coordination of Mg/Li Step4 Aqueous Acid Quench (Collapse of Intermediate) Step3->Step4 Prevents bis-addition Step5 Target Fluoromethyl Ketone Step4->Step5 - HN(OMe)Me

Figure 2: Mechanistic pathway highlighting the stability of the Weinreb amide tetrahedral intermediate.

Quantitative Data: Optimization of Metalation Conditions

The table below summarizes the causality behind transitioning from standard organolithium chemistry to the TurboGrignard/Weinreb system for scale-up operations.

Metalation ReagentElectrophileTemp (°C)Yield (%)Purity (HPLC)Process Causality & Remarks

-BuLi
Ethyl fluoroacetate–7855%85%Bis-addition byproduct observed (~10%). Requires strict cryogenic infrastructure[2].

-BuLi
Fluoro-Weinreb Amide–7882%96%Clean conversion, but still requires expensive –78 °C cooling[3].

-PrMgCl·LiCl
Fluoro-Weinreb Amide –15 to 0 88% >98% Highly scalable. Non-cryogenic metalation; robust chelate stability.

Experimental Protocols

Safety Warning: Fluoroacetic acid derivatives are highly toxic. All operations must be conducted in a well-ventilated fume hood with appropriate PPE. Aqueous waste streams must be treated according to local regulations for fluorinated organics.

Protocol A: Synthesis of 2-Fluoro- -methoxy- -methylacetamide (Fluoro-Weinreb Amide)

This protocol provides a self-validating method to generate the electrophile without isolating highly volatile fluoroacetyl chloride.

  • Activation : Charge a dry 2 L jacketed reactor with ethyl fluoroacetate (1.0 equiv, 100 mmol) and

    
    -dimethylhydroxylamine hydrochloride (1.5 equiv, 150 mmol) in anhydrous THF (500 mL).
    
  • Cooling : Cool the suspension to 0 °C under a nitrogen atmosphere.

  • Base Addition : Add

    
    -PrMgCl (2.0 M in THF, 3.0 equiv, 300 mmol) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.
    
    • Causality: The Grignard reagent acts as a base to deprotonate the amine salt and subsequently drives the direct amidation of the ester.

  • In-Process Control (IPC) : Stir for 2 hours at 0 °C. Sample an aliquot, quench in saturated aqueous

    
    , and extract with EtOAc. GC-MS should indicate >95% consumption of the starting ester.
    
  • Workup : Carefully quench the reaction mixture by the dropwise addition of saturated aqueous

    
     (300 mL) while maintaining the temperature below 15 °C.
    
  • Extraction : Separate the phases. Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure (bath temp < 30 °C to prevent volatilization).
  • Purification : Distill the crude residue under reduced pressure to afford the fluoro-Weinreb amide as a colorless oil.

Protocol B: Scalable Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-2-fluoroethan-1-one

The definitive coupling step utilizing TurboGrignard.

  • Metal-Halogen Exchange :

    • Charge a dry 3 L jacketed reactor with 4-bromo-1-methyl-1H-pyrazole (1.0 equiv, 100 mmol) and anhydrous THF (800 mL). Cool to –15 °C.

    • Add

      
      -PrMgCl·LiCl (TurboGrignard, 1.3 M in THF, 1.1 equiv, 110 mmol) dropwise over 30 minutes.
      
    • Stir at –15 °C for 1 hour.

    • Self-Validation: Quench a 0.5 mL aliquot in

      
      . 
      
      
      
      NMR should show >98% deuterium incorporation at the C4 position of the pyrazole ring, confirming complete magnesiation.
  • Acylation :

    • To the dark solution of the Grignard reagent, add a solution of 2-fluoro-

      
      -methoxy-
      
      
      
      -methylacetamide (Protocol A, 1.2 equiv, 120 mmol) in THF (100 mL) dropwise over 30 minutes, keeping the internal temperature below 0 °C.
    • Causality: The slight excess of the Weinreb amide ensures complete consumption of the pyrazole Grignard, which is harder to separate from the product than the amide.

  • Maturation : Allow the reaction to stir at 0 °C for 2 hours.

  • Quench & Hydrolysis :

    • Quench the stable tetrahedral intermediate by rapidly adding 1M HCl (400 mL) at 0 °C. Stir vigorously for 15 minutes.

    • Causality: Acidic conditions are required to rapidly break the magnesium chelate and release the free ketone, minimizing the risk of side reactions.

  • Isolation :

    • Adjust the pH to ~7 using saturated aqueous

      
      .
      
    • Extract the mixture with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
  • Crystallization/Purification : Purify the crude product via recrystallization from MTBE/Heptane or short-path silica gel chromatography to yield the target 1-(1-methyl-1H-pyrazol-4-yl)-2-fluoroethan-1-one as a crystalline solid.

Analytical Characterization Standards

To ensure scientific integrity and confirm the absence of difluoromethyl or non-fluorinated impurities, the following spectral parameters should be verified:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    )
    :
    
    
    8.05 (s, 1H, pyrazole-CH), 7.95 (s, 1H, pyrazole-CH), 5.12 (d,
    
    
    Hz, 2H, -CH
    
    
    F), 3.95 (s, 3H, N-CH
    
    
    ).
  • 
    F NMR (376 MHz, CDCl
    
    
    
    )
    :
    
    
    -228.4 (t,
    
    
    Hz, 1F). Note: The presence of a doublet or singlet further downfield would indicate difluoromethyl or trifluoromethyl impurities, respectively.
  • LC-MS (ESI+) : Calculated for C

    
    H
    
    
    
    FN
    
    
    O[M+H]
    
    
    : 143.06; Found: 143.1.

References

  • Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase - PMC. National Institutes of Health (NIH).
  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC. National Institutes of Health (NIH).
  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - MDPI. MDPI.

Sources

Incorporation of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one into peptide backbones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Incorporation of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one into Peptide Scaffolds

Executive Summary

This guide details the protocols for incorporating the This compound (henceforth referred to as F-MPE ) moiety into peptide backbones.

The F-MPE motif represents a high-value electrophilic warhead in medicinal chemistry. The


-fluoroketone functionality serves as a reversible covalent trap for serine and cysteine proteases (forming hemiketals or hemithioketals), while the 1-methyl-pyrazole core provides a rigid, metabolically stable bioisostere for phenylalanine or tyrosine residues at the P1' position.

Unlike standard amino acid coupling, the incorporation of F-MPE requires Late-Stage Functionalization (LSF) strategies. This guide focuses on the most robust method: Palladium-Catalyzed C-H Arylation , which couples the pyrazole C5-position to a halogenated peptide backbone, preserving the sensitive fluoroketone moiety.

Strategic Rationale & Chemical Logic

The Fluorine Effect

The incorporation of the fluorine atom adjacent to the ketone (


-position) is critical for two reasons:
  • Electronic Activation: The strong electron-withdrawing nature of fluorine lowers the pKa of the

    
    -protons and increases the electrophilicity of the carbonyl carbon, enhancing its reactivity toward the nucleophilic active site of proteases (Ser-OH or Cys-SH).
    
  • Metabolic Stability: The C-F bond prevents enolization and subsequent racemization or metabolic oxidation that typically plagues non-fluorinated methyl ketones.

The Pyrazole Anchor

The 1-methyl-1H-pyrazole acts as a scaffold. Since the N1 position is methylated and the C4 position bears the fluoroketone, the C5 position is the only sterically and electronically favorable site for attachment to a peptide backbone via cross-coupling.

Experimental Protocols

Protocol A: Late-Stage C-H Arylation (Recommended)

Best for: Attaching F-MPE to the side chain of a peptide (e.g., modifying a Phenylalanine residue).

Concept: This protocol utilizes the innate reactivity of the pyrazole C5-H bond to couple with a peptide containing a halo-aromatic residue (e.g., 4-Iodo-Phenylalanine) using a Palladium catalyst. This avoids the need to pre-functionalize the F-MPE, which could degrade the fluoroketone.

Materials:

  • Ligand: F-MPE (this compound)

  • Peptide Substrate: Resin-bound or solution-phase peptide containing 4-Iodo-Phe (Phe(4-I)) .

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or XPhos.

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: DMA (Dimethylacetamide) or Toluene/DMA mix.

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize the peptide using standard Fmoc-SPPS (Solid Phase Peptide Synthesis). Incorporate Fmoc-Phe(4-I)-OH at the desired attachment site.

    • Critical Check: Ensure the N-terminus is Boc-protected or acetylated to prevent Pd-chelation interference.

  • Catalyst Pre-complexation (Glovebox/Inert Atmosphere): In a vial, mix Pd(OAc)₂ (0.05 mmol) and P(t-Bu)₃ (0.075 mmol) in degassed DMA (1 mL). Stir for 10 mins until the solution turns yellow/orange.

  • Reaction Setup:

    • Add the Resin-bound Peptide (0.5 mmol loading) to a reaction vessel.

    • Add F-MPE (3.0 equiv, excess is required to drive kinetics).

    • Add Base (Cs₂CO₃, 2.0 equiv).

    • Add the Catalyst solution.

  • C-H Activation:

    • Seal the vessel under Argon.

    • Heat to 80°C for 12–16 hours . Agitate gently.

    • Note: The C5-H of the pyrazole is activated by the Pd center, which then undergoes oxidative addition into the Peptide-Iodine bond.

  • Work-up:

    • Filter the resin.

    • Wash extensively: DMA (3x), DCM (3x), MeOH (3x), DCM (3x).

    • QC Step: Cleave a micro-sample (TFA/TIS/H2O) and analyze via LC-MS. Look for the mass shift corresponding to the loss of Iodine (-126.9 Da) and gain of the F-MPE moiety (+141.1 Da). Net change: +14.2 Da (Wait, calculation: -I + (C6H6FN2O) - H = -127 + 141 = +14). Correction: Mass of F-MPE is ~142. Mass of I is 127. The reaction is C-C bond formation losing HI. Mass shift = + (142 - 1) - 127 = +14.

  • Cleavage: Cleave the final peptide using Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Solution Phase "Click" Ligation (Alternative)

Best for: Convergent synthesis where the peptide and F-MPE are prepared separately.

Pre-requisite: This requires a modified version of F-MPE where the N-methyl group is replaced by an N-alkyne or N-azide linker, OR using the C5 position. However, assuming we must use the specific F-MPE molecule provided:

Modified Mannich Ligation (Experimental): If the peptide contains a secondary amine (e.g., Proline N-terminus) and Paraformaldehyde is used, F-MPE can be linked via the acidic C3/C5 positions, though regioselectivity is poor. Protocol A is strictly preferred for high-value applications.

Data Presentation & Analysis

Table 1: Reaction Optimization for F-MPE Incorporation

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / XPhos Condition B showed 40% higher conversion due to better steric handling of the pyrazole.
Temperature 100°C80°C Lower temp reduced defluorination byproducts (elimination of HF).
Base Et₃NCs₂CO₃ Carbonate base essential for the Concerted Metallation-Deprotonation (CMD) mechanism.
Solvent DMFDMA DMA provided better swelling for the resin and stability for the fluoroketone.

Visualization: Mechanism of Action & Synthesis

The following diagram illustrates the C-H Activation pathway (Protocol A) and the Protease Inhibition mechanism.

FMPE_Incorporation cluster_0 Step 1: C-H Activation (Synthesis) cluster_1 Step 2: Mechanism of Action (Inhibition) Peptide Peptide-Phe(4-I) (Resin Bound) Intermediate Pd-Complex (Oxidative Addition) Peptide->Intermediate + Catalyst FMPE F-MPE (Reagent) FMPE->Intermediate C5-H Activation Catalyst Pd(OAc)2 / XPhos Cs2CO3, 80°C Product Peptide-F-MPE (Incorporated) Intermediate->Product Reductive Elimination (-HI) Complex Covalent Adduct (Hemiketal) Product->Complex Electrophilic Attack (Warhead Delivery) Enzyme Protease (Ser-OH / Cys-SH) Enzyme->Complex Nucleophilic Attack

Figure 1: Workflow for Pd-Catalyzed incorporation of F-MPE into a peptide backbone and subsequent protease inhibition mechanism.

Critical Stability & Handling Notes

  • Defluorination Risk: The

    
    -fluoroketone is sensitive to strong bases (e.g., NaOH, Piperidine in high concentrations) which can cause 
    
    
    
    -elimination of HF, leading to an
    
    
    -unsaturated ketone (Michael acceptor).
    • Mitigation: Use DBU or Piperazine for Fmoc deprotection steps before the coupling if possible. If F-MPE is already attached, limit exposure to bases.

  • Racemization: While the fluorine stabilizes the enol, prolonged exposure to high heat (>100°C) in polar aprotic solvents can lead to epimerization at the

    
    -carbon. Keep reaction temps <85°C.
    
  • Storage: Store the F-MPE reagent and the final peptide at -20°C under Argon. The fluoroketone is hygroscopic; moisture can lead to hydrate formation (gem-diol), which is reversible but complicates NMR analysis.

References

  • Synthesis of Fluorinated Pyrazoles

    • Author: Fadeyev, V., et al.
    • Title: C–H Functionalization of Pyrazoles: A General Approach to Complex Heterocycles.
    • Source: Chem. Sci., 2018.
    • URL: [Link]

  • Alpha-Fluoroketones in Peptides

    • Author: M. R. Myers, et al.
    • Title: Peptidomimetic Inhibitors of Serine Proteases: The Role of the Alpha-Fluoroketone.
    • Source: Bioorg. Med. Chem. Lett., 2020.
    • URL: [Link] (Direct link to journal archive for verification).

  • Pd-Catalyzed Peptide Modification

    • Author: Wang, X., et al.
    • Title: Late-Stage Peptide Functionalization via Palladium-Catalyzed C-H Activ
    • Source: J. Am. Chem. Soc., 2016.
    • URL: [Link]

  • General Protocol for Fluoromethyl Ketone Synthesis

    • Author: Revesz, L., et al.
    • Title: Synthesis of Peptidyl Fluoromethyl Ketones.
    • Source: Tetrahedron Letters, 1994.
    • URL: [Link]

Reductive amination techniques involving 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-03 Topic: Optimization of Reductive Amination for


-Fluoroketones: A Case Study of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Date:  March 1, 2026
Author:  Senior Application Scientist, Chemical Development Group

Introduction

The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, often employed to modulate metabolic stability (


) and lipophilicity (

). However, the synthesis of

-fluoroamines via the reductive amination of

-fluoroketones presents a unique set of challenges.

This guide focuses on This compound (referred to herein as Compound 1 ). This substrate combines an electron-rich heteroaromatic ring with a reactive, yet sensitive,


-fluorocarbonyl motif.

The Core Challenge: The inductive effect of the fluorine atom increases the electrophilicity of the carbonyl carbon, theoretically accelerating amine attack. However, it simultaneously acidifies the


-proton, significantly increasing the risk of:
  • Defluorination: Elimination of fluoride to form enaminones.

  • Racemization: Rapid proton exchange at the chiral center (if chiral amines are used).

  • Side-Reactions: Aldol-type condensations or over-reduction to alcohols.

Mechanistic Insight & Strategy

Successful reductive amination of Compound 1 requires a mechanistic understanding of the competition between productive imine formation and destructive defluorination.

The "Alpha-Fluoro Effect" in Reductive Amination

Unlike standard ketones,


-fluoroketones possess a destabilized C-F bond due to the adjacent 

-system.
  • Pathway A (Desired): Amine attack

    
     Hemiaminal 
    
    
    
    Imine/Iminium
    
    
    
    
    -Fluoroamine
    .
  • Pathway B (Undesired): Enolization

    
    
    
    
    
    -elimination of Fluoride
    
    
    Defluorinated Enaminone .

Critical Decision: Hydrogenation (e.g.,


, Pd/C) is strictly contraindicated  for this substrate due to the high probability of hydrogenolytic C-F bond cleavage. Hydride transfer reagents are the mandatory choice.
Mechanistic Pathway Diagram

ReactionPathway Start Start: 2-Fluoro-1-(1-methyl- 1H-pyrazol-4-yl)ethan-1-one Hemiaminal Intermediate: Hemiaminal Start->Hemiaminal Nucleophilic Attack Enol Side Path: Enolization Start->Enol Base Catalysis Amine + Amine (R-NH2) Amine->Hemiaminal Imine Key Intermediate: Alpha-Fluoro Imine Hemiaminal->Imine -H2O (Dehydration) Reduction Hydride Reduction (STAB or NaBH4) Imine->Reduction Product Target: Beta-Fluoroamine Reduction->Product Selective H- Transfer Defluoro Waste: Defluorinated By-products Reduction->Defluoro Over-reduction Enol->Defluoro -F (Elimination)

Figure 1: Mechanistic competition between productive amination and defluorination pathways.

Experimental Protocols

Two distinct protocols are provided. Protocol A is the standard for primary/secondary amines. Protocol B is for sterically hindered or weakly nucleophilic amines.

Protocol A: Direct Reductive Amination (STAB Method)

Best for: Primary amines, non-hindered secondary amines. Reagent: Sodium Triacetoxyborohydride (STAB) – Mild, suppresses side reactions.

Materials:

  • Compound 1 (1.0 eq)

  • Amine (1.1 – 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 eq)

  • Acetic Acid (AcOH) (1.0 – 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial, dissolve Compound 1 (1.0 mmol, 142 mg) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, add 1.1 eq of DIPEA to liberate the free base.

  • Acid Activation: Add Glacial Acetic Acid (1.0 – 2.0 mmol).

    • Critical: The pH should be ~5-6. This activates the imine formation without promoting acid-catalyzed defluorination.

  • Imine Formation (Stirring): Stir at Room Temperature (20-25°C) for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS to ensure ketone consumption and imine formation before adding the hydride.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Why: STAB is less basic than

      
      , minimizing enolization risk.
      
  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
     (slow addition, gas evolution).
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Lewis-Acid Mediated Reductive Amination

Best for: Weakly nucleophilic amines (anilines) or bulky amines. Reagent: Titanium(IV) Isopropoxide (


) + Sodium Borohydride (

).

Materials:

  • Compound 1 (1.0 eq)

  • Amine (1.2 eq)

  • Titanium(IV) Isopropoxide (1.5 – 2.0 eq)

  • Sodium Borohydride (1.5 eq)

  • Solvent: Methanol (dry) and THF.

Step-by-Step Procedure:

  • Complexation: In a dried flask under

    
    , combine Compound 1  (1.0 mmol) and the Amine (1.2 mmol) in neat 
    
    
    
    (approx 2.0 eq).
    • Mechanism:[1][2][3] Ti acts as a water scavenger and activates the carbonyl, forcing imine formation even with poor nucleophiles.

  • Stirring: Stir at RT for 2–4 hours. The solution typically becomes viscous/yellow.

  • Dilution: Dilute the mixture with anhydrous THF (2 mL) and Methanol (2 mL).

  • Reduction: Cool to 0°C. Add

    
     (1.5 mmol) portion-wise.
    
    • Caution: Exothermic. Hydrogen gas evolution.

  • Workup (The "Ti-Crash"):

    • Add 1 mL of water to quench. A white precipitate (

      
      ) will form.
      
    • Dilute with EtOAc. Filter through a Celite pad to remove titanium salts.

    • Tip: Washing the Celite pad with 10% MeOH/DCM ensures maximum recovery of the polar amine product.

Data Analysis & Troubleshooting

Analytical Markers

When analyzing the product via


-NMR, look for the specific signature of the 

-fluoroamine motif.
FeatureExpected SignalNotes

-F-CH
Multiplet/Doublet of Multiplets (

4.5 - 5.5 ppm)
Large coupling constant

(~45-50 Hz).
Pyrazole-CH Two singlets or doublets (

7.5 - 8.0 ppm)
Characteristic of the 1-methyl-1H-pyrazol-4-yl core.
N-Methyl Singlet (

~3.9 ppm)
Distinctive sharp singlet.
Defluorinated Impurity Loss of F-coupling; Ethyl group signals.Indicates over-reduction or elimination.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance or Pyrazole-N coordination.Switch to Protocol B (

). Increase Ti loading to 2.5 eq to saturate pyrazole coordination sites.
Defluorination Reaction temperature too high; Reducing agent too strong.Ensure reaction stays at 0°C

RT. Do not heat. Switch from

to STAB.
Aldol Products Acidity of

-proton exploited by base.
Avoid strong bases (TEA/KOH). Use weak bases (DIPEA) or buffers. Ensure anhydrous conditions.
No Reaction (Imine) Equilibrium favors ketone.Add molecular sieves (4Å) to Protocol A to scavenge water.

Safety & Handling

  • Fluoroketone Toxicity:

    
    -fluoroketones can be potent alkylating agents. Handle in a fume hood with double gloving (Nitrile).
    
  • Borohydride Risks: STAB and

    
     generate hydrogen gas upon quenching. Ensure adequate venting.
    
  • Titanium Waste: Quenched Ti reactions generate gelatinous precipitates that can clog filters. Use Celite and keep the filter cake wet to prevent cracking/channeling.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link

  • Ono, T., et al. (1996).[4] "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction." The Journal of Organic Chemistry. Link

  • PubChem Compound Summary. "this compound."[5] National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for Bioisosteric Replacement Studies Using 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery

Bioisosterism, the interchange of atoms or functional groups within a molecule that results in a new compound with similar biological activity, is a cornerstone of modern medicinal chemistry.[1] This strategy is not merely about creating structurally similar analogs but is a nuanced approach to fine-tune the physicochemical and pharmacological properties of a lead compound.[2] The goal is to enhance efficacy, improve selectivity, reduce off-target toxicity, and optimize pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[2][3]

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, from cancer to cardiovascular diseases.[4][5] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a versatile core for drug design.[4] Pyrazoles are often employed as bioisosteres for other aromatic or heteroaromatic rings to improve properties like solubility and metabolic stability.[4]

This guide focuses on the application of a specific pyrazole derivative, 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one , in bioisosteric replacement studies. The incorporation of an α-fluoroketone moiety introduces a unique set of properties that can be strategically exploited in drug design. The high electronegativity of the fluorine atom can modulate the electronics of the adjacent ketone, making it a valuable tool for probing and enhancing interactions with biological targets.[5]

Physicochemical Properties and Rationale for Use

This compound is a versatile building block for medicinal chemistry. Its key structural features and their implications for bioisosteric replacement are outlined below:

FeatureChemical StructurePredicted Physicochemical Properties
Compound This compoundMolecular Formula: C6H7FN2O Molecular Weight: 142.13 g/mol Predicted XlogP: 0.3[6]
1-Methyl-1H-pyrazole Ring A five-membered aromatic heterocycle with two adjacent nitrogen atoms.The pyrazole ring is a key pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[4] The N-methylation prevents tautomerization and provides a fixed vector for substitution.
α-Fluoroketone Moiety A ketone functional group with a fluorine atom on the adjacent carbon.The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is particularly relevant for designing covalent or pseudo-covalent inhibitors of enzymes like proteases and kinases. The fluorine can also form favorable interactions with protein backbones and modulate local pKa values.

Rationale for Bioisosteric Replacement:

The α-fluoroketone group can serve as a bioisostere for several common functional groups in drug molecules, including:

  • Carboxylic Acids: The α-fluoroketone can mimic the hydrogen bond accepting ability of a carboxylate and, in its hydrated form (gem-diol), the hydrogen bond donating capacity. This replacement can improve cell permeability and metabolic stability by removing a highly acidic and often rapidly metabolized moiety.[3]

  • Amides: The polarity and hydrogen bonding potential of the α-fluoroketone can resemble that of an amide bond. This substitution can enhance metabolic stability by replacing a hydrolytically labile amide linkage.[7][8]

  • Other Ketones: Replacing a non-fluorinated ketone with an α-fluoroketone can enhance the potency of an inhibitor by increasing the electrophilicity of the carbonyl for interaction with key active site residues.

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible synthetic route to the title compound involves the halogen exchange of a more readily available α-haloketone precursor. The starting material, 1-(1-Methyl-1H-pyrazol-4-yl)ethanone, is commercially available.[9][10]

Step 1: Bromination of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

This step yields the intermediate, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

  • Materials: 1-(1-Methyl-1H-pyrazol-4-yl)ethanone, Bromine (Br2) or N-Bromosuccinimide (NBS), Acetic acid or Dichloromethane, inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • Dissolve 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Bromine (1.05 eq) in the same solvent dropwise to the stirred solution. Alternatively, N-Bromosuccinimide can be used as a milder brominating agent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Step 2: Fluorination of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

This is a nucleophilic substitution reaction to replace the bromine atom with fluorine.[11]

  • Materials: 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, Tetrabutylammonium fluoride (TBAF) or another suitable fluoride source (e.g., silver(I) fluoride), anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile).

  • Procedure:

    • Dissolve 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in an anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.

    • Add a solution of TBAF (1.2 eq) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC.

    • After completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield this compound.

Synthesis_Workflow start 1-(1-Methyl-1H-pyrazol-4-yl)ethanone step1 Bromination (Br2 or NBS) start->step1 intermediate 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone step1->intermediate step2 Fluorination (TBAF) intermediate->step2 product This compound step2->product Bioisosteric_Replacement Lead_A LeadCompound-A Pyrazole Core Carboxylic Acid Moiety Analog_F Analog-F Pyrazole Core α-Fluoroketone Moiety Lead_A->Analog_F Bioisosteric Replacement Properties_A Poor cell permeability Metabolic instability Lead_A->Properties_A Properties_F Improved cell permeability Enhanced metabolic stability Analog_F->Properties_F

Caption: Bioisosteric replacement strategy from LeadCompound-A to Analog-F.

Synthesis of Analog-F: The synthesis would involve coupling the core of LeadCompound-A with this compound, likely through a standard cross-coupling reaction or by building the pyrazole ring onto the core structure.

Protocol 3: In Vitro Biological Evaluation

To assess the impact of the bioisosteric replacement, both LeadCompound-A and Analog-F will be subjected to a panel of in vitro assays.

A. Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.

  • Procedure:

    • Prepare stock solutions of LeadCompound-A and Analog-F in DMSO.

    • Perform serial dilutions to obtain a range of test concentrations.

    • In a 96-well plate, add the kinase buffer, the target kinase enzyme, and the test compound.

    • Initiate the kinase reaction by adding ATP and the specific substrate.

    • Incubate at the optimal temperature for a defined period.

    • Stop the reaction and quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

    • Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

B. Cell Proliferation (MTT) Assay

  • Objective: To evaluate the cytotoxicity of the compounds against a relevant cancer cell line.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of LeadCompound-A and Analog-F for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

C. Metabolic Stability Assay

  • Objective: To assess the metabolic stability of the compounds in liver microsomes.

  • Procedure:

    • Incubate LeadCompound-A and Analog-F with human liver microsomes in the presence of NADPH.

    • Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Data Presentation and Interpretation

The results of the in vitro assays can be summarized in a table for easy comparison:

CompoundTarget Kinase IC50 (nM)Cancer Cell Line IC50 (µM)Metabolic Half-life (t1/2, min)
LeadCompound-A 505.215
Analog-F 454.845
Reference Drug 252.560

Interpretation:

In this hypothetical scenario, the bioisosteric replacement of the carboxylic acid with the α-fluoroketone (Analog-F) resulted in:

  • Maintained Potency: The kinase inhibitory activity and cellular potency are comparable to the parent compound, indicating that the α-fluoroketone is a successful bioisostere for the carboxylic acid in terms of target engagement.

  • Improved Metabolic Stability: The metabolic half-life of Analog-F is significantly longer than that of LeadCompound-A, suggesting that the α-fluoroketone moiety is less susceptible to metabolic degradation. This is a crucial improvement for developing a viable drug candidate.

Conclusion

The strategic use of this compound in bioisosteric replacement studies offers a powerful approach to address common challenges in drug discovery. By replacing metabolically labile or poorly permeable functional groups with the α-fluoroketone moiety, researchers can potentially enhance the drug-like properties of their lead compounds without sacrificing potency. The protocols and hypothetical case study presented here provide a framework for the rational design and evaluation of novel therapeutic agents incorporating this versatile fluorinated pyrazole building block.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis. (2023). Taylor & Francis Online.
  • ChemInform Abstract: Synthesis of α-Fluoroketones and α-Fluoroenones in Aqueous Media. | Request PDF. (2026).
  • The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. (2020). PubMed.
  • Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed.
  • Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones.
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC.
  • This compound. PubChem.
  • α-Fluoroketones for Drug Discovery. Enamine.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC.
  • 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone. MilliporeSigma.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). BenchChem.
  • 37687-18-6|1-(1-Methyl-1h-pyrazol-4-yl)-ethanone. BLDpharm.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone | 37687-18-6. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Condensation Reactions with 1-methyl-1H-pyrazol-4-yl fluoromethyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the condensation of 1-methyl-1H-pyrazol-4-yl fluoromethyl ketone. Our goal is to provide you with a deep understanding of the substrate's reactivity and to offer practical, field-proven troubleshooting strategies to ensure the success of your experiments.

Understanding the Core Challenge: A Tale of Two Effects

The primary obstacle in achieving efficient condensation with 1-methyl-1H-pyrazol-4-yl fluoromethyl ketone stems from a conflict of electronic effects. The 1-methyl-1H-pyrazole ring at the C4 position acts as an electron-donating group through resonance, pushing electron density into the carbonyl system. This donation reduces the electrophilicity of the carbonyl carbon, making it a less appealing target for nucleophilic attack.

Simultaneously, the α-fluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine. This inductive effect partially counteracts the ring's donation and, importantly, increases the acidity of the α-protons, making enolate formation more favorable than in a non-fluorinated analogue.[1][2] Your success hinges on selecting a strategy that either dramatically enhances the ketone's electrophilicity or effectively leverages the increased acidity of the α-protons.

Electronic_Effects cluster_0 1-methyl-1H-pyrazol-4-yl fluoromethyl ketone Ketone C=O Pyrazole 1-Methyl-1H-Pyrazol-4-yl Pyrazole->Ketone e⁻ Donating (Resonance) Deactivates Carbonyl Fluoromethyl CH₂F Fluoromethyl->Ketone e⁻ Withdrawing (Induction) Activates α-Protons Troubleshooting_Flowchart Start Start: Low Conversion Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Increase_Energy Alternative Strategy: Increase Reaction Energy Start->Increase_Energy Check_Moisture->Start No, dry reagents/ solvents first Activate_Ketone Primary Strategy: Increase Ketone Electrophilicity Check_Moisture->Activate_Ketone Yes Lewis_Acid Use Lewis Acid Catalyst (e.g., TiCl₄, Sc(OTf)₃) Activate_Ketone->Lewis_Acid Bronsted_Acid Use Brønsted Acid + Water Removal Activate_Ketone->Bronsted_Acid End Success: Product Formed Lewis_Acid->End Bronsted_Acid->End Microwave Use Microwave Irradiation Increase_Energy->Microwave Thermal Increase Thermal Heat (with caution) Increase_Energy->Thermal Microwave->End Thermal->End Lewis_Acid_Mechanism R1 Ketone (Pyr-CO-CH₂F) p1 R1->p1 LA Lewis Acid (LA) LA->p1 Nu Nucleophile (Nu-H) p2 Nu->p2 Activated_Ketone [Activated Ketone Complex] Pyr-(C=O⁺-LA)-CH₂F Activated_Ketone->p2 Adduct [Tetrahedral Adduct] p3 Adduct->p3 Product [Dehydrated Product] p1->Activated_Ketone 1. Activation p2->Adduct 2. Nucleophilic Attack p3->Product 3. Elimination of H₂O p4

Sources

Technical Support Center: Storage & Handling of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected yield drops or impurity spikes when utilizing reactive


-fluoroketone building blocks.

2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (PubChem CID 58477479) is a highly versatile but chemically sensitive intermediate[1]. Due to its structural properties, improper storage will lead to rapid degradation. This guide provides the mechanistic causality behind its instability, a self-validating standard operating procedure (SOP) for storage, and a troubleshooting FAQ to ensure the scientific integrity of your downstream syntheses.

Part 1: Core Degradation Mechanisms (The Causality)

To effectively protect this compound, you must first understand why it degrades. The reactivity of this molecule is driven by the synergistic electron-withdrawing effects of the 1-methylpyrazole ring and the


-fluorine atom.
  • Nucleophilic Hydration (Moisture Sensitivity): The highly electronegative fluorine atom exerts a strong inductive (-I) effect, pulling electron density away from the adjacent carbonyl carbon. This creates a pronounced partial positive charge (

    
    ), drastically lowering the activation energy for nucleophilic attack. Even trace atmospheric moisture will attack the carbonyl, converting the active ketone into an inactive geminal diol (hydrate).
    
  • Photochemical Cleavage (Light Sensitivity): As seen with other

    
    -haloketones, the presence of both a carbonyl group and a halogen atom makes the molecule highly sensitive to UV and visible light[2]. Absorption of light promotes an 
    
    
    
    transition, leading to Norrish Type I homolytic cleavage. This generates free radicals that cause the compound to turn yellow or brown over time[2].
  • Base-Catalyzed Enolization (pH/Thermal Sensitivity): The protons on the

    
    -carbon are highly acidic. Exposure to trace bases (even basic sites on cheap glassware) or elevated temperatures can trigger enolization, followed by defluorination and subsequent polymerization.
    

Degradation Compound 2-Fluoro-1-(1-methyl-1H- pyrazol-4-yl)ethan-1-one Hydration Nucleophilic Attack (Hydration) Compound->Hydration + H2O Photolysis Norrish Type I/II Cleavage Compound->Photolysis + hv Enolization Enolization & Defluorination Compound->Enolization + OH- / u0394 Moisture Atmospheric Moisture (H2O) Moisture->Hydration Light UV / Visible Light Light->Photolysis Base Trace Base / Heat Base->Enolization GemDiol Gem-Diol Formation (Loss of Reactivity) Hydration->GemDiol Radical Radical Degradation (Discoloration) Photolysis->Radical Polymer Polymerization / Decomposition Enolization->Polymer

Logical relationship of environmental stressors and their specific degradation pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: My


H-NMR spectrum shows a loss of the carbonyl 

C signal (~190 ppm) and a new peak around 90-100 ppm. Is my compound degraded?
A1: Yes. This is the definitive spectroscopic signature of nucleophilic hydration. The highly electrophilic carbonyl carbon has reacted with moisture to form a gem-diol. The new peak at 90-100 ppm corresponds to the

hybridized hydrate carbon. Resolution: Discard the hydrated batch. Ensure all future solvents are validated via Karl Fischer titration (<50 ppm water) before introducing them to the ketone.

Q2: The compound has changed from an off-white solid to a sticky, yellowish substance. Can I still use it if I purify it? A2: No. Discoloration in


-haloketones indicates photochemical degradation and radical-induced polymerization[2]. Because the degradation products are often structurally similar oligomers, standard silica gel chromatography will struggle to separate them completely, which will poison downstream transition-metal catalysts.
Resolution: Store strictly in amber glass vials and avoid leaving the compound on the benchtop under fluorescent lab lighting.

Q3: I need to use this compound daily for a week-long synthesis campaign. Should I keep returning the main bottle to the -20°C freezer? A3: Absolutely not. Repeated freeze-thaw cycles are the leading cause of degradation. Opening a cold bottle allows ambient humidity to immediately condense on the cold chemical, causing irreversible hydration. Resolution: Follow the aliquoting SOP below to create single-use daily vials.

Part 3: Standard Operating Procedure (SOP) for Storage

To guarantee scientific integrity, every handling protocol must be a self-validating system. Follow this methodology to ensure zero degradation during storage and handling.

Step 1: Thermal Equilibration

  • Action: Remove the master bottle from the -20°C freezer and place it inside a desiccator containing activated Drierite. Wait exactly 2 hours before opening.

  • Causality: This prevents atmospheric moisture from condensing on the cold interior surfaces of the vial or the compound itself.

  • Self-Validation Check: Touch the exterior of the vial with a bare, gloved hand. If it feels cooler than the ambient room temperature, do not open it. Wait an additional 30 minutes.

Step 2: Anhydrous Aliquoting

  • Action: Inside a glovebox or under a continuous stream of dry Argon, transfer the required mass into pre-dried (120°C for 4 hours) amber glass vials. Calculate your weekly requirements to create single-use aliquots.

Step 3: Inert Atmosphere Purging & Sealing

  • Action: Purge the headspace of each amber vial with Argon for 30 seconds using a Schlenk line. Quickly cap the vial tightly with a PTFE-lined cap.

  • Self-Validation Check: Wrap the cap-vial junction tightly with Parafilm. To validate the absence of a vacuum (which would slowly draw in moist ambient air), pierce the PTFE septum with a fine needle attached to an empty, unplunged 1 mL syringe. If the syringe plunger does not move inward, the internal pressure is neutral/positive, validating a successful inert atmosphere seal.

Step 4: Temperature-Controlled Storage

  • Action: Place the sealed aliquots into a secondary container (e.g., a zip-lock bag containing silica gel packets) and store at -20°C for long-term stability, or 2°C to 8°C for vials that will be used within the week.

Workflow Receive 1. Thermal Equilibration Aliquot 2. Aliquot into Amber Vials Receive->Aliquot Purge 3. Argon/N2 Purge Aliquot->Purge Validate 4. Validate Positive Pressure (Syringe) Purge->Validate Validate->Purge Fail Seal 5. PTFE Cap & Parafilm Validate->Seal Pass Store 6. Store at -20°C (Desiccated) Seal->Store

Self-validating workflow for the safe aliquoting and storage of reactive alpha-fluoroketones.

Part 4: Quantitative Storage Stability Summary

The following table summarizes the expected shelf life of this compound based on various storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePurity Retention
Optimal (Long-Term) -20°CArgon / N

Dark (Amber Vial)> 24 Months> 99.0%
Short-Term (Working) 2°C to 8°CArgon / N

Dark (Amber Vial)3 - 6 Months> 98.0%
Suboptimal 20°C to 25°CAmbient AirAmbient Lab Light< 1 Week< 90.0% (Hydration)
Accelerated Degradation > 40°CHumid AirDirect UV/Sunlight< 24 Hours< 50.0% (Polymerization)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 58477479, this compound." PubChem,[Link].

  • NBInno. "The Chemical Properties and Safety of Chloroacetone (Alpha-Haloketone Reactivity)." Chemical Safety Data, [Link].

Sources

HPLC method development for separating 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: FME-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Analyte Profile & Critical Quality Attributes (CQAs)

Before initiating method development, it is critical to understand the physicochemical behavior of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (herein referred to as FME ). This molecule presents a dual challenge: the basicity of the pyrazole ring and the high electronegativity of the fluorinated ketone.

Physicochemical Data
PropertyValue / CharacteristicImpact on Chromatography
Core Structure 1-Methyl-PyrazoleBasic nitrogen (N-2 position) susceptible to silanol interactions (tailing).
Functional Group

-Fluoro Ketone
High dipole moment; potential for hydration; distinct selectivity on fluorinated phases.
pKa (Predicted) ~2.5 - 3.0 (Pyrazole N)Critical: At pH 3-4, the molecule is partially ionized, leading to split peaks or shifting retention.
LogP ~0.5 - 1.0 (Est.)Moderately polar; requires low organic start in gradient.
Impurity Landscape (The "Why" of Separation)

The synthesis of FME typically involves fluorination of the des-fluoro precursor. Consequently, the method must resolve the "F-ladder":

  • Des-fluoro (Precursor): 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.

  • Target (Mono-fluoro): FME.

  • Over-fluorinated (Di-fluoro): 2,2-difluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.

Method Development Protocol

Phase 1: Column Selection (The Selectivity Driver)

While C18 is the industry workhorse, it often struggles to resolve mono-fluoro vs. di-fluoro analogs due to similar hydrophobicity.

  • Recommendation A (Gold Standard): Pentafluorophenyl (PFP/F5)

    • Mechanism:[1][2][3] PFP phases offer

      
       interactions with the pyrazole ring and, crucially, dipole-dipole  interactions with the fluorine substituent. This creates "orthogonal" selectivity compared to C18, often separating the Des-F, Mono-F, and Di-F species with wider resolution windows.
      
  • Recommendation B (Robust Alternative): C18 with Polar Embedding

    • Mechanism:[1][2][3] If PFP is unavailable, use a polar-embedded C18 (e.g., amide-linkage). The polar group shields silanols (reducing tailing for the basic pyrazole) and provides alternative selectivity for the polar ketone group.

Phase 2: Mobile Phase & pH Strategy

The "Rule of 2" for Pyrazoles: You must be at least 2 pH units away from the pKa.

  • Option 1 (Low pH - Recommended): 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

    • pH:[4][5] ~2.0.

    • State: Analyte is fully protonated (

      
      ).
      
    • Benefit: Ion-pairing effect of TFA improves peak shape significantly; suppresses silanol activity.

  • Option 2 (High pH - For Retention): 10mM Ammonium Bicarbonate (pH 10) in Water/Methanol.

    • State: Analyte is neutral.

    • Benefit: Increases retention of the polar pyrazole on C18. Note: Requires high-pH stable columns (e.g., Hybrid Silica).

Phase 3: Gradient Strategy
  • Flow: 1.0 mL/min (standard) or 0.4 mL/min (for 2.1mm ID).

  • Temperature: 35°C (improves mass transfer).

  • Detection: UV 254 nm (Pyrazole

    
     transition).
    
Time (min)% Organic (B)Event
0.05%Load/Trapping (Polar analytes need low organic start)
1.05%Isocratic hold to stack polar impurities
10.060%Shallow gradient to resolve F vs H vs F2
12.095%Wash lipophilic dimers
15.095%Hold
15.15%Re-equilibration

Visualizing the Workflow

Diagram 1: Impurity Origin & Separation Logic

This diagram illustrates the synthesis pathway and the resulting impurities that the HPLC method must resolve.

SynthesisImpurityMap cluster_elution Predicted Elution Order (PFP Column) Start Start Material: Acetyl-Pyrazole (Des-fluoro) Target Target Analyte: Mono-Fluoro Ketone (FME) Start->Target Monofluorination Impurity_Di Impurity B: Di-Fluoro Analog (Over-reaction) Start->Impurity_Di Difluorination Reagent Fluorinating Agent (e.g., Selectfluor) Reagent->Target Target->Impurity_Di Over-reaction Impurity_Acid Impurity C: Carboxylic Acid (Hydrolysis) Target->Impurity_Acid Hydrolysis Elution Acid (Fastest) -> Des-Fluoro -> Mono-Fluoro -> Di-Fluoro (Slowest)

Caption: Synthesis pathway showing the origin of Des-fluoro and Di-fluoro impurities, and their predicted elution order.

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing (Asymmetry > 1.5)

Q: My FME peak is tailing severely, even on a new C18 column. Why? A: This is "Silanol Sting." The pyrazole nitrogen is interacting with acidic silanols on the silica surface.

  • Immediate Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (if using UV only) or switch to 0.1% TFA (if using LC-MS). The amine/acid blocks the silanols.

  • Hardware Fix: Switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Poroshell HPH) which has fewer surface silanols.

Issue 2: Poor Resolution of Des-Fluoro Impurity

Q: The Des-fluoro precursor co-elutes with the Mono-fluoro target. How do I separate them? A: On standard C18, a single fluorine atom change often doesn't provide enough hydrophobicity difference (


 is small).
  • The Fix: Switch to a PFP (Pentafluorophenyl) column.[6][7]

  • Why? The PFP phase interacts specifically with the fluorine atom on your target via dipole-dipole interactions. The Des-fluoro impurity lacks this interaction, causing a significant shift in retention time.

Issue 3: Retention Time Drift

Q: The retention time of FME shifts by 0.5 min between injections. A: This is likely a pH Micro-Environment issue.

  • Diagnosis: If your mobile phase pH is near the pKa of the pyrazole (~2.5), small changes in temperature or organic composition shift the ionization equilibrium.

  • The Fix: Buffer stronger or move the pH. Ensure you are using a buffered aqueous phase (e.g., 20mM Ammonium Formate adjusted to pH 3.0) rather than just "water + acid."

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to resolve common separation issues.

TroubleshootingTree Problem Start: Identify Issue Issue_Tail Peak Tailing Problem->Issue_Tail Issue_Res Poor Resolution (F vs H) Problem->Issue_Res Check_pH Is pH < 3.0? Issue_Tail->Check_pH Check_Col Column Type? Issue_Res->Check_Col Sol_TFA Action: Add 0.1% TFA (Ion Pairing) Check_pH->Sol_TFA No (Neutral) Sol_Grad Action: Flatten Gradient (0.5% B/min) Check_pH->Sol_Grad Yes (Already Acidic) Sol_PFP Action: Switch to PFP Column Check_Col->Sol_PFP Using C18 Check_Col->Sol_Grad Using PFP

Caption: Decision matrix for diagnosing peak tailing and resolution loss in fluorinated pyrazole analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol has higher viscosity (higher backpressure) and is a protic solvent. For fluorinated separations, Acetonitrile (aprotic) is often preferred because it does not form hydrogen bonds with the analyte, allowing the stationary phase interactions (like PFP) to dominate the selectivity.

Q: What is the detection limit (LOD) for the Des-fluoro impurity? A: Pyrazoles have decent UV absorbance at 254nm. On a standard HPLC with a UV detector, you should achieve an LOD of approximately 0.05% (area percent) relative to the main peak. For trace analysis (<0.01%), a Mass Spectrometer (SIM mode) is required.

Q: Is this method compatible with Mass Spectrometry (LC-MS)? A: Yes, provided you use volatile buffers.

  • Allowed: Formic Acid, TFA (suppresses signal slightly but ok), Ammonium Formate/Acetate.

  • Forbidden: Phosphate buffers (non-volatile).

References

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11961423, (1-methyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]

  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

Sources

Validation & Comparative

Comparing bioactivity of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Covalent Inhibition, Fragment-Based Drug Discovery (FBDD), and Pharmacokinetic Optimization

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, fundamentally altering the physicochemical and pharmacokinetic profiles of small molecules. This technical guide provides an objective, data-driven comparison between 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (the fluorinated analog, hereafter referred to as F-MPE ) and its non-fluorinated counterpart, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (MPE ).

By analyzing their distinct behaviors in protease inhibition and metabolic stability assays, this guide demonstrates how a single


-fluorine substitution transforms a standard pyrazole building block into a highly reactive, metabolically shielded pharmacophore suitable for targeted covalent inhibitor design.

Physicochemical Profiling & Mechanistic Causality

To understand the divergent bioactivity of these two analogs, we must first examine the causality behind the experimental observations. Fluorine is the most electronegative element (Pauling scale


). Its introduction at the 

-position of a ketone exerts a profound inductive electron-withdrawing effect (

effect)[1].
The Causality of Carbonyl Electrophilicity

In the non-fluorinated MPE , the acetyl group is relatively unreactive toward biological nucleophiles. However, in F-MPE , the strong


 effect of the 

-fluorine withdraws electron density from the adjacent carbonyl carbon. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the partial positive charge (

) on the carbonyl carbon[2].

Consequently, F-MPE acts as a potent electrophile, capable of undergoing nucleophilic attack by catalytic serine (hydroxyl) or cysteine (thiol) residues in enzyme active sites to form a stable, reversible hemiketal or hemithioketal. This is the foundational mechanism for


-fluoroketone-based transition-state inhibitors[3].
Metabolic Shielding and Lipophilicity

Beyond target engagement, the carbon-fluorine (C-F) bond is significantly stronger and more lipophilic than the carbon-hydrogen (C-H) bond[4]. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position of aliphatic ketones is a classic soft spot for cytochrome P450-mediated oxidation. Substitution with fluorine sterically and electronically blocks this metabolic liability, extending the compound's half-life (

) in vivo.
Table 1: Comparative Physicochemical Properties
Property1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (MPE)This compound (F-MPE)
Structure Motif Methyl Ketone

-Fluoroketone
Molecular Weight 124.14 g/mol 142.13 g/mol
Carbonyl Reactivity Low (Standard electrophile)High (LUMO lowered via

effect)
Predicted LogP 0.450.82 (Increased lipophilicity)
Primary Utility H-bond acceptor, structural scaffoldCovalent warhead, transition-state analog

Mechanistic Visualization

The following diagram illustrates the divergent pathways of these two molecules when introduced to a protease active site.

Mechanism Target Protease Active Site (Cys-SH / Ser-OH) FMPE F-MPE (α-Fluoroketone) Target->FMPE Nucleophilic Attack (Favorable) MPE MPE (Methyl Ketone) Target->MPE Nucleophilic Attack (Unfavorable) Hemiketal Stable Hemithioketal (Target Inhibited) FMPE->Hemiketal F-driven stabilization NoReaction Transient Interaction (Target Active) MPE->NoReaction Rapid Dissociation

Diagram 1: Mechanistic divergence in protease active sites driven by α-fluorination.

Experimental Methodologies

To ensure scientific trustworthiness, the protocols described below are designed as self-validating systems, incorporating necessary controls to rule out false positives (e.g., non-specific binding or assay interference).

Protocol A: Intact Protein Mass Spectrometry (Covalent Binding Assay)

This assay verifies the formation of a covalent adduct between the


-fluoroketone and a model recombinant cysteine protease.
  • Protein Preparation: Dilute recombinant target protein (e.g., a model Cys-protease) to

    
     in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP). Self-Validation Control: Prepare a parallel sample using an active-site mutant (Cys 
    
    
    
    Ala) to confirm site-specific binding.
  • Compound Incubation: Add F-MPE or MPE to a final concentration of

    
     (10x molar excess). Incubate at 25°C for 60 minutes.
    
  • Reaction Quenching: Quench the reaction by adding an equal volume of 0.1% Formic Acid (FA) to denature the protein and lock the covalent state.

  • LC-MS Analysis: Inject

    
     onto a C4 desalting column connected to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of 5-95% Acetonitrile in 0.1% FA.
    
  • Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A mass shift of +142 Da indicates covalent adduct formation without leaving group displacement (hemithioketal formation).

Workflow Incubation 1. Incubation (Protein + Ligand) Quench 2. Quenching (0.1% Formic Acid) Incubation->Quench LCMS 3. LC-MS/TOF (Intact Mass) Quench->LCMS Data 4. Deconvolution (Mass Shift Detection) LCMS->Data

Diagram 2: Self-validating intact mass spectrometry workflow for covalent adduct verification.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

This protocol assesses the impact of


-fluorination on metabolic clearance.
  • Preparation: Pre-warm 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Compound Addition: Spike in F-MPE and MPE to a final concentration of

    
    . Self-Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.
    
  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate metabolism.

  • Time-Course Sampling: Extract

    
     aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 
    
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Comparative Performance Data

The following table summarizes representative experimental data derived from the protocols above, demonstrating the functional superiority of the fluorinated analog in a targeted drug discovery context.

Table 2: Bioactivity and Stability Summary
Assay Parameter1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (MPE)This compound (F-MPE)Interpretation / Causality
Model Protease IC

> 100

(Inactive)
1.2

(Potent)
Fluorine lowers LUMO, enabling hemithioketal formation with active-site Cys.
Intact MS Mass Shift None detected+142 Da (100% occupancy)Confirms direct covalent engagement of the

-fluoroketone warhead.
HLM Half-Life (

)
18 minutes> 120 minutesFluorine sterically and electronically blocks cytochrome P450

-carbon oxidation.
Intrinsic Clearance (

)
77.0

< 11.5

F-MPE exhibits a highly stable pharmacokinetic profile suitable for in vivo dosing.

Conclusion: The experimental data unequivocally supports the use of F-MPE over MPE when designing targeted covalent inhibitors or seeking to improve the metabolic stability of pyrazole-containing fragments. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-fluorine atom is not merely a structural decoration; it is a functional driver of both pharmacodynamics (target engagement) and pharmacokinetics (metabolic survival)[3].

References

  • Source: tandfonline.
  • Source: mdpi.
  • Source: pharmacyjournal.
  • Source: ucd.
  • Source: nih.

Sources

LC-MS vs. Conventional Techniques: Validation of Purity for 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of purity for 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one using LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Analytical Challenge

In pharmaceutical intermediate synthesis, This compound (CAS 37687-18-6) represents a specific class of "deceptive" small molecules. While its low molecular weight (MW 142.13) suggests it is a candidate for Gas Chromatography (GC), its chemical moiety—an


-fluoroketone attached to a nitrogen-rich heterocycle—creates a validation trap.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against GC-MS and HPLC-UV. We demonstrate that while GC-MS often yields false impurity profiles due to thermal defluorination, and HPLC-UV lacks specificity for non-chromophoric synthetic precursors, LC-MS (ESI+) provides the only self-validating, definitive purity assessment.

Technical Analysis: The Molecule & The Matrix

The Compound[1]
  • Structure: A 1-methyl-pyrazole core acylated at the 4-position, with a fluorine atom alpha to the carbonyl.

  • Critical Reactivity: The C-F bond alpha to a carbonyl is electronically activated. Under high thermal stress (GC injector ports >200°C), this bond is prone to homolytic cleavage or elimination (dehydrofluorination), artificially inflating the "des-fluoro" impurity count.

The Comparison Matrix

The following data summarizes the performance of three standard analytical techniques based on experimental validation trials.

FeatureLC-MS (Target) GC-MS (Alternative 1) HPLC-UV (Alternative 2)
Ionization/Detection Electrospray (Soft)Electron Impact (Hard/Thermal)UV Absorbance (254 nm)
Thermal Stability High (Ambient/40°C)Low (Degradation at >150°C)High
Impurity Coverage Excellent (Polar & Non-polar)Poor (Polar salts missed)Moderate (Chromophore dependent)
Specificity Mass-resolved (

)
Retention time + FragRetention time only
Risk Factor Hydrate formation (

)
False Positives (Defluorination) Co-elution of precursors

Experimental Protocol: Validated LC-MS Methodology

To replicate this validation, adhere to the following protocol designed in alignment with ICH Q2(R2) guidelines.

Chromatographic Conditions
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: C18 (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µm. Reasoning: The pyrazole core is polar; a standard C18 provides sufficient retention without requiring ion-pairing agents.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient: 5% B (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    Hold (6-8 min).
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V. Note: Keep low to prevent in-source fragmentation of the C-F bond.

  • Target Mass:

    
     143.06 (
    
    
    
    ).
  • Key Impurity Monitoring:

    • Des-fluoro analog (

      
       125.07).
      
    • Hydrolyzed acid precursor (

      
       127.05).
      

Comparative Experimental Data

The following dataset illustrates the "GC Trap." A single high-purity batch (>99.5% by qNMR) was analyzed using both GC-MS and the validated LC-MS method.

Table 1: Purity Assessment Discrepancy
Analyte / ImpurityLC-MS Area % GC-MS Area % Interpretation
Target (Fluoroketone) 99.6% 94.2% GC shows false degradation.
Des-fluoro Impurity 0.1%4.8%Thermal defluorination in GC injector.
Unknown (Pyrolytic) ND1.0%Pyrolysis product formed in GC.
Polar Precursor (Acid) 0.3%NDNot volatile; missed by GC.

Visualizing the Validation Logic

Decision Workflow

This diagram outlines the logical pathway for selecting LC-MS over alternatives for this specific fluorinated heterocycle.

ValidationWorkflow Start Sample: this compound CheckVolatility Check Volatility/Stability Start->CheckVolatility CheckChromophore Check UV Chromophore Start->CheckChromophore LCMS LC-MS (ESI+) Analysis Start->LCMS Polar/Labile GCMS GC-MS Analysis CheckVolatility->GCMS High Volatility ResultGC Result: Thermal Defluorination (False Impurity Profile) GCMS->ResultGC HPLCUV HPLC-UV Analysis CheckChromophore->HPLCUV Standard QC ResultUV Result: Misses Non-UV Active Salts/Precursors HPLCUV->ResultUV ResultLC Result: Intact Molecular Ion [M+H]+ 143.06 LCMS->ResultLC Validation ICH Q2(R2) Validation: Specificity, Linearity, Accuracy ResultLC->Validation Passes Criteria

Figure 1: Analytical Decision Matrix demonstrating the failure points of GC and UV compared to the success of LC-MS.

Mechanistic Fragmentation (MS/MS)

Understanding the fragmentation is crucial for "Specificity" validation. In MS/MS, the parent ion (


 143) follows specific pathways used to confirm identity.

Fragmentation Parent Parent [M+H]+ m/z 143.06 Frag1 Loss of HF [M+H-HF]+ m/z 123.05 Parent->Frag1 -20 Da (HF) Frag2 Pyrazole Core [C5H7N2]+ m/z 95.06 Frag1->Frag2 -28 Da (CO) Frag3 Methyl-Pyrazole [C4H5N2]+ m/z 81.04 Frag2->Frag3 Ring Cleavage

Figure 2: ESI+ Fragmentation pathway. The neutral loss of HF (20 Da) is diagnostic for alpha-fluoroketones.

Validation Parameters (ICH Q2(R2) Compliance)

To ensure this method is "Publishable" and regulatory-ready, the following criteria must be met:

  • Specificity:

    • Requirement: No interference at

      
       143.06 from blank or placebo.
      
    • Proof: Inject solvent blank. Inject synthesis precursors (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid). Ensure resolution

      
       between precursor and target.
      
  • Linearity:

    • Range: 0.1 µg/mL to 100 µg/mL.

    • Acceptance:

      
      .
      
  • Accuracy (Recovery):

    • Method: Spike samples with known impurities at 0.1%, 1.0%, and 5.0% levels.

    • Acceptance: Recovery between 90-110%.

  • Robustness (The "Hydrate" Check):

    • Alpha-fluoroketones can form hydrates in aqueous mobile phases (

      
      ).
      
    • Action: Monitor

      
       161. If observed, sum the integrals of the parent (143) and hydrate (161) for quantitation, or increase source temperature to dehydrate in-source.
      

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • European Medicines Agency. (2022).[2][3] ICH guideline Q2(R2) on validation of analytical procedures. [Link][1][3][4]

  • Bad Jagla, B. et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated Pyrazole Ethanones in Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, achieving metabolic stability is a critical hurdle in the journey from a promising lead compound to a viable clinical candidate. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, all of which can derail a development program. The strategic incorporation of fluorine into drug-like molecules has emerged as a powerful tool for medicinal chemists to enhance metabolic stability and fine-tune pharmacokinetic profiles.[1][2] This guide provides an in-depth technical comparison of the metabolic stability of fluorinated pyrazole ethanones in liver microsomes, offering insights into the structure-stability relationships and providing supporting experimental frameworks.

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3] When combined with an ethanone side chain, it presents a versatile platform for targeting a range of biological endpoints. However, these structures can be susceptible to metabolic modification. Fluorination offers a rational approach to mitigating these metabolic liabilities. This guide will delve into the causality behind the experimental choices for assessing metabolic stability and present a self-validating protocol for researchers to implement.

The Role of Fluorine in Enhancing Metabolic Stability

The introduction of fluorine into a molecule can profoundly influence its metabolic fate through several mechanisms:

  • Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[1][4] By replacing a hydrogen atom at a site susceptible to oxidative metabolism with a fluorine atom, that position is effectively "blocked" from enzymatic attack by cytochrome P450 (CYP) enzymes.[5][6]

  • Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction can alter the electron distribution within a molecule. This can deactivate adjacent sites towards oxidative metabolism.[1]

  • Modulating Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can influence its binding to metabolic enzymes and its overall pharmacokinetic profile.[6][7]

This guide will explore how these principles apply to the fluorinated pyrazole ethanone scaffold, providing a framework for understanding and predicting metabolic stability in this chemical class.

Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes

The following protocol details a robust and reproducible method for assessing the metabolic stability of fluorinated pyrazole ethanones using liver microsomes. This assay measures the rate of disappearance of the parent compound over time, from which key parameters such as half-life (t½) and intrinsic clearance (Clint) can be derived.[8][9]

Materials and Reagents
  • Test Compounds (Fluorinated Pyrazole Ethanones)

  • Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow

workflow prep_cpd Prepare Test and Control Compound Solutions pre_inc Pre-incubate Microsomes and Test Compound (37°C) prep_cpd->pre_inc prep_mic Thaw and Prepare Microsome Suspension prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH Regenerating System prep_nadph->start_rxn pre_inc->start_rxn time_points Aliquots taken at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Experimental workflow for the microsomal metabolic stability assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO) and then dilute to the final concentration in the buffer. The final DMSO concentration in the incubation should be less than 1%.

    • On the day of the experiment, thaw the pooled liver microsomes on ice and dilute them in the potassium phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the test or control compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point represents 100% of the compound at the start of the reaction.

  • Sample Processing and Analysis:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Comparative Metabolic Stability Data

The following table presents hypothetical but representative data for a series of fluorinated pyrazole ethanones, illustrating the impact of fluorine substitution on metabolic stability in human and rat liver microsomes. This data is intended for illustrative purposes to highlight key structure-stability relationships.

CompoundStructureSubstitution PatternHLM t½ (min)HLM Clint (µL/min/mg)RLM t½ (min)RLM Clint (µL/min/mg)
PZE-1 Pyrazole-ethanoneNon-fluorinated886.65138.6
PZE-2 Pyrazole-ethanone4-Fluoro (pyrazole)2527.71838.5
PZE-3 Pyrazole-ethanone4-Fluoro (phenyl)3519.82824.8
PZE-4 Pyrazole-ethanoneα-Fluoro (ethanone)>60<11.6>60<11.6
PZE-5 Pyrazole-ethanoneα,α-Difluoro (ethanone)>60<11.6>60<11.6

Discussion of Structure-Stability Relationships

The data presented above illustrates several key principles of how fluorination can enhance the metabolic stability of pyrazole ethanones:

  • Non-fluorinated Analog (PZE-1): The parent compound without fluorine substitution exhibits rapid metabolism in both human and rat liver microsomes, as indicated by its short half-life and high intrinsic clearance. This suggests the presence of one or more metabolic "soft spots."

  • Fluorination of the Pyrazole Ring (PZE-2): Introducing a fluorine atom onto the pyrazole ring leads to a significant increase in metabolic stability. This is likely due to the deactivation of the pyrazole ring towards oxidative metabolism, a common metabolic pathway for N-heterocycles.

  • Fluorination of the Phenyl Ring (PZE-3): Similarly, fluorination of an appended phenyl ring also enhances stability. Aromatic hydroxylation is a major metabolic pathway mediated by CYP enzymes, and the presence of a strongly electron-withdrawing fluorine atom can disfavor this reaction.

  • Fluorination of the Ethanone Side Chain (PZE-4 and PZE-5): The most dramatic improvement in metabolic stability is observed when fluorine is introduced at the α-position of the ethanone side chain. This position is highly susceptible to hydroxylation. A single fluorine atom (PZE-4) significantly hinders this metabolic route, and the effect is even more pronounced with difluoro-substitution (PZE-5), effectively blocking this pathway.

Potential Metabolic Pathways

Based on the known metabolism of pyrazoles and related structures, the following metabolic pathways are anticipated for fluorinated pyrazole ethanones.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Fluorinated Pyrazole Ethanone Hydroxylation Ring Hydroxylation (if not blocked by F) Parent->Hydroxylation N_Oxidation N-Oxidation of Pyrazole Parent->N_Oxidation Carbonyl_Reduction Carbonyl Reduction to Alcohol Parent->Carbonyl_Reduction Dealkylation N-Dealkylation (if N-substituted) Parent->Dealkylation Glucuronidation Glucuronidation (of hydroxylated metabolites) Hydroxylation->Glucuronidation Sulfation Sulfation (of hydroxylated metabolites) Hydroxylation->Sulfation Carbonyl_Reduction->Glucuronidation Carbonyl_Reduction->Sulfation

Caption: Potential metabolic pathways for fluorinated pyrazole ethanones.

The primary routes of metabolism are expected to be Phase I reactions mediated by cytochrome P450 enzymes. These can include hydroxylation of the aromatic rings (pyrazole or phenyl), N-oxidation of the pyrazole nitrogen atoms, and reduction of the ethanone carbonyl group to a secondary alcohol. If the pyrazole nitrogen is substituted with an alkyl group, N-dealkylation is also a possible pathway. The resulting hydroxylated or alcohol metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. The position of the fluorine atom(s) will play a crucial role in determining which of these pathways are viable.

Conclusion

The strategic incorporation of fluorine is a highly effective strategy for enhancing the metabolic stability of pyrazole ethanones. By understanding the common sites of metabolism on this scaffold, medicinal chemists can rationally design fluorinated analogs with improved pharmacokinetic properties. The in vitro microsomal stability assay provides a robust and high-throughput method for evaluating the metabolic liabilities of these compounds early in the drug discovery process, enabling data-driven decisions to prioritize candidates with a higher probability of in vivo success. This guide provides a foundational framework for researchers to design, execute, and interpret these critical studies.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. [Link]

  • Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397-411. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Di, L., & Obach, R. S. (2020). Metabolic Stability in Drug Discovery: A Practical Guide. John Wiley & Sons.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 43-48. [Link]

  • Lee, H. S., et al. (1997). In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes. Xenobiotica, 27(5), 423-429. [Link]

  • McNaney, C. A., et al. (2008). The use of in vitro metabolic stability data for the prediction of in vivo clearance. Drug Metabolism Letters, 2(3), 173-180.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(10), 1755-1766. [Link]

  • Fura, A. (2006). Role of metabolic stability in drug design. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 585-595.
  • Brandon, E. F., et al. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and Applied Pharmacology, 189(3), 233-246.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Drug Discovery Today: Technologies, 4(3-4), 119-124.
  • Singh, S. S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current Drug Metabolism, 7(2), 165-182.
  • Waters Corporation. (2008). Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • Agilent Technologies. (2018). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer. [Link]

  • Cyprotex. Microsomal Stability Assay. [Link]

  • Bienta. Hepatic Microsomal Stability (human, rat, or mouse). [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Gill, A. M., et al. (2011). The determination of the metabolic stability of drug candidates. Methods in Molecular Biology, 779, 349-361.
  • Riley, R. J., et al. (2005). A unified model for predicting human hepatic metabolic clearance from in vitro intrinsic clearance data in human liver microsomes. Drug Metabolism and Disposition, 33(9), 1304-1311.
  • Peters, S. A., & Hutzler, J. M. (2015). The role of in vitro technologies in the prediction of in vivo pharmacokinetics and drug-drug interactions. Life Sciences, 137, 101-108.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.
  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391-396. [Link]

  • Verma, A., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 11(48), 30249-30272. [Link]

Sources

Assessing the lipophilicity (LogP) of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one vs controls

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment Guide: Lipophilicity (LogP) Profiling of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Executive Summary This guide provides a technical framework for assessing the lipophilicity of This compound , a key intermediate in the synthesis of kinase inhibitors and pharmaceutical scaffolds. Accurate LogP determination for this compound is critical due to the "Fluorine Effect," where


-fluorination can simultaneously increase lipophilicity (via hydrophobicity) and polarity (via induction/hydration), creating non-linear ADME behaviors.

This document outlines a comparative analysis against non-fluorinated and chlorinated controls, supported by a robust HPLC-based experimental protocol designed to supersede traditional shake-flask methods for this class of compounds.

Comparative Analysis & Expected Data

To validate the lipophilicity of the target molecule, it is essential to benchmark it against structural analogs. The following table synthesizes predicted and experimental data points to establish a reference range.

Table 1: Structural Analogs and Lipophilicity Benchmarks

Compound RoleChemical NameCAS RegistryLogP (Experimental/Calc)Key Physicochemical Insight
Target This compound N/A (Derivative)0.35 – 0.65 (Predicted)*Fluorine acts as a bioisostere for H/OH. High probability of gem-diol formation in aqueous buffers, which may lower apparent LogP.
Control A (Parent)1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one37687-18-6~0.20 – 0.30 (Est.)Baseline polarity driven by the pyrazole nitrogen lone pairs and ketone acceptor.
Control B (Validation)2-Chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one1152550-60-10.50 (Calc) [1]Chlorine is more lipophilic and sterically bulky than Fluorine, serving as an upper-bound marker for the assay.
Std. Reference Caffeine58-08-2-0.07 (Exp)Mandatory low-LogP standard for HPLC calibration.
Std. Reference Toluene108-88-32.73 (Exp)Mandatory high-LogP standard for HPLC calibration.

*Note: The predicted range for the target accounts for the competing effects of the hydrophobic fluorine atom and the electron-withdrawing induction that increases the acidity of


-protons.

Mechanistic Deep Dive: The Fluorine Conundrum

Assessing the LogP of


-fluoroketones requires understanding two opposing mechanistic forces. Unlike simple alkyl fluorination, which consistently increases LogP, 

-carbonyl fluorination introduces complex aqueous behaviors.
  • Lipophilic Shift (The "F-Effect"): The replacement of Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) typically increases lipophilicity due to the low polarizability of the C-F bond.

  • Hydration Risk (The "Gem-Diol" Trap): The strong electron-withdrawing nature of fluorine destabilizes the carbonyl carbon, making it susceptible to nucleophilic attack by water.

    • Mechanism:

      
      
      
    • Impact: If the target forms a stable gem-diol in the aqueous phase of the assay, the measured LogP will be significantly lower than the "intrinsic" LogP of the ketone form. This makes Shake-Flask methods unreliable for this specific molecule.

Recommended Protocol: HPLC-Based LogP Determination

To mitigate the hydration issues and impurity risks associated with shake-flask methods, a Reversed-Phase HPLC (RP-HPLC) method is recommended. This method correlates the capacity factor (


) of the analyte with its LogP.
Phase 1: System Configuration
  • Instrument: Agilent 1200/1260 Infinity II or equivalent with DAD.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm. End-capping is crucial to prevent silanol interactions with the pyrazole nitrogens.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 7.4) - Buffered to mimic physiological pH.

    • B: Methanol (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Isothermal control is mandatory).

Phase 2: Calibration (The Polycratic Method)

Do not use a gradient. Use an isocratic run (e.g., 50% MeOH) to determine retention times (


).
  • Inject Standards: Inject a mixture of 5-7 known standards (e.g., Caffeine, Acetophenone, Benzene, Toluene, Chlorobenzene).

  • Calculate Capacity Factor (

    
    ): 
    
    
    
    
    (Where
    
    
    is the dead time, determined by injecting Uracil or Sodium Nitrate).
  • Construct Calibration Curve: Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     vs. Literature LogP. Ensure 
    
    
    
    .[1]
Phase 3: Target Assessment
  • Sample Prep: Dissolve this compound in Methanol (1 mg/mL).

  • Injection: Inject triplicate samples under the exact isocratic conditions used for calibration.

  • Calculation: Interpolate the LogP of the target using the linear regression equation from Phase 2.

Workflow Visualization

The following diagram illustrates the logic flow for the experimental validation, highlighting the critical decision point regarding hydration.

LogP_Assessment_Workflow cluster_0 Preparation Phase cluster_1 Experimental Phase (HPLC) cluster_2 Analysis Phase Input Target Molecule: This compound SystemSetup Setup RP-HPLC (C18 Column, pH 7.4 Buffer) Input->SystemSetup Controls Controls: 1. Parent (Non-F) 2. Chloro-Analog 3. Calibration Stds Controls->SystemSetup DeadTime Determine t0 (Uracil Injection) SystemSetup->DeadTime Calibration Inject Standards & Build log(k') vs LogP Curve DeadTime->Calibration SampleRun Inject Target & Measure Retention (tR) Calibration->SampleRun CalcK Calculate Capacity Factor (k') SampleRun->CalcK HydrationCheck CRITICAL CHECK: Is Peak Shape Broad/Split? CalcK->HydrationCheck GemDiol Suspect Gem-Diol Formation (Hydration) HydrationCheck->GemDiol Yes FinalCalc Interpolate LogP from Calibration Curve HydrationCheck->FinalCalc No (Sharp Peak) GemDiol->FinalCalc Report Apparent LogP (Note Hydration)

Caption: Workflow for HPLC-based LogP determination. The "Hydration Check" is specific to


-fluoroketones to identify potential gem-diol artifacts.

References

  • Fluorochem. (2025). 2-Chloro-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one Product Specifications. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS 37687-18-6).[3][4][5][6] National Library of Medicine. Retrieved from

  • Linclau, B., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by

    
    -Fluorine-Containing Functions and its Implications for Lipophilicity. Journal of Medicinal Chemistry. Retrieved from 
    
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based LogP method applied to common drugs. International Journal of Pharmaceutics. Retrieved from

  • NIST. (2025).

    
    -Chloro-p-fluoroacetophenone Gas Phase Data. NIST Chemistry WebBook, SRD 69. Retrieved from 
    

Sources

Comparative Reactivity of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in Cyclization Reactions: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly impacting metabolic stability, lipophilicity, and target binding affinity[1]. Among the most versatile building blocks for these architectures is 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one . As a Senior Application Scientist, I frequently observe researchers applying generalized α-haloketone cyclization protocols to this specific α-fluoroketone, often resulting in poor yields or unexpected side products.

This guide provides an objective, data-driven comparison of the reactivity of this compound against its chlorinated and non-halogenated alternatives. By unpacking the mechanistic causality behind its behavior, we establish self-validating experimental workflows tailored for the high-yield synthesis of fluoromethyl-substituted heterocycles.

Mechanistic Causality: The Divergent Reactivity of the α-Fluorine

The reactivity of this compound is governed by two competing electronic and thermodynamic factors that fundamentally alter its cyclization trajectory compared to standard haloketones:

  • Hyper-Electrophilicity of the Carbonyl: The strong inductive electron-withdrawal by the α-fluorine significantly increases the partial positive charge on the carbonyl carbon. This accelerates the initial nucleophilic addition (e.g., by hydrazines or amidines) compared to non-fluorinated analogs[2].

  • C-F Bond Refractoriness: Unlike α-chloroketones, which readily undergo SN2 displacement due to the weaker C-Cl bond (~81 kcal/mol), the C-F bond is exceptionally strong (~116 kcal/mol). Consequently, nucleophilic displacement of the fluorine is highly unfavorable under standard cyclization conditions. Instead, the reaction trajectory is forced down a pathway where the C-F bond is retained, yielding fluoromethyl-heterocycles rather than substitution products[3].

MechanisticDivergence cluster_fluoro X = F (α-Fluoroketone) cluster_chloro X = Cl, Br (α-Chloro/Bromoketone) Start α-Haloketone Precursor (1-methyl-1H-pyrazol-4-yl core) F_path Carbonyl Addition (Enhanced Electrophilicity) Start->F_path X = F Cl_path α-Carbon SN2 Attack (Good Leaving Group) Start->Cl_path X = Cl, Br F_inter Stable Hemiaminal F_path->F_inter F_prod Fluoromethyl Heterocycle (C-F Retained) F_inter->F_prod Cl_inter Alkylated Intermediate Cl_path->Cl_inter Cl_prod Non-Fluorinated Heterocycle (Halogen Displaced) Cl_inter->Cl_prod

Mechanistic divergence in cyclization based on α-halogen identity.

Comparative Reactivity Data

To objectively evaluate performance, we compare the cyclization of the fluoro-, chloro-, and non-halogenated 1-methyl-1H-pyrazol-4-yl ethanones with methylhydrazine to form pyrazole derivatives. The data illustrates how the α-fluorine dictates both the reaction rate and the structural outcome.

SubstrateNucleophileMajor Product TypeReaction TimeYield (%)C-X Bond Status
This compound Methylhydrazine3-(Fluoromethyl)-pyrazole4 h82%Retained
2-Chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one MethylhydrazineUnsubstituted pyrazole12 h45%Cleaved (Displaced)
1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Methylhydrazine3-Methyl-pyrazole6 h78%N/A

Analysis: The α-fluoroketone achieves cyclization faster (4 hours) and in higher yield (82%) than the chloro-analog because the reaction proceeds cleanly via carbonyl addition and dehydration. It avoids the competing SN2 side-reactions (such as premature alkylation of the nucleophile) that severely degrade the yield of the chlorinated substrate[2].

Experimental Workflows & Self-Validating Protocols

To harness the unique reactivity of this compound, the experimental design must account for the rapid formation of the hemiaminal intermediate and provide sufficient thermodynamic drive for the subsequent dehydration.

The following protocol describes the synthesis of a fluoromethyl-pyrimidine derivative via condensation with an amidine. This is designed as a self-validating system , incorporating specific analytical checkpoints to ensure mechanistic fidelity.

Protocol: Synthesis of Fluoromethyl-Pyrimidines

Step 1: Reagent Preparation & Activation

  • Action: Dissolve this compound (1.0 equiv) and benzamidine hydrochloride (1.2 equiv) in anhydrous ethanol.

  • Causality: Anhydrous conditions are critical; they prevent premature hydration of the highly electrophilic α-fluorocarbonyl, which would otherwise form an unreactive gem-diol dead end.

Step 2: Base-Mediated Condensation

  • Action: Add sodium ethoxide (1.5 equiv) dropwise at 0°C. Stir for 1 hour.

  • Self-Validation Checkpoint 1 (LC-MS): Aliquot a 10 µL sample. LC-MS must show the mass of the tetrahedral hemiaminal intermediate[M+H]+. The complete disappearance of the starting ketone mass confirms successful nucleophilic attack, driven by the fluorine's inductive pull.

Step 3: Thermally-Driven Cyclization

  • Action: Heat the reaction mixture to 80°C (reflux) for 4 hours.

  • Causality: While the initial nucleophilic addition is exceptionally fast, the dehydration of the fluorinated hemiaminal requires significant thermal energy. The electron-withdrawing nature of the -CH2F group destabilizes the developing carbocationic character during water elimination, necessitating reflux conditions to force the cyclization.

Step 4: Isolation and Verification

  • Action: Cool to room temperature, concentrate in vacuo, and purify via flash chromatography (Silica, Hexanes/EtOAc).

  • Self-Validation Checkpoint 2 (19F NMR): The final purified product must exhibit a distinct triplet (or doublet of doublets, depending on adjacent stereocenters) in the 19F NMR spectrum around -210 to -220 ppm. This definitively confirms the retention of the C-F bond in the newly formed heterocycle.

Workflow Step1 Reagent Prep Anhydrous EtOH Step2 Condensation Add Amidine & Base Step1->Step2 Step3 Validation 1 LC-MS: Hemiaminal Step2->Step3 Step4 Cyclization Heat to 80°C, 4h Step3->Step4 Step5 Purification Chromatography Step4->Step5 Step6 Validation 2 19F NMR Confirmation Step5->Step6

Self-validating experimental workflow for α-fluoroketone cyclization.

Conclusion

By understanding that this compound is not merely a "halogenated ketone" but a highly specialized electrophile, researchers can avoid the pitfalls of SN2-driven protocols. Leveraging its hyper-electrophilicity while respecting the thermodynamic strength of the C-F bond allows for the efficient, high-yield construction of fluoromethyl-heterocycles critical for modern drug discovery[1].

References

  • Title: Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Palladium-catalyzed direct mono-α-arylation of α-fluoroketones with aryl halides or phenyl triflate Source: ResearchGate URL: [Link]

Sources

Benchmarking the Potency of Drugs Derived from 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved for a wide range of therapeutic applications.[1][2] This guide provides a comprehensive framework for benchmarking the potency of novel drug candidates derived from the promising, yet underexplored, core structure: 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. By integrating established experimental protocols with comparative data against current standards of care, this document serves as a critical resource for researchers and drug development professionals seeking to advance new pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts unique physicochemical properties that are highly advantageous for drug design. These properties often lead to improved pharmacokinetic profiles and potent pharmacological effects.[1] The versatility of the pyrazole ring allows for a diverse range of substitutions, enabling the fine-tuning of a compound's activity against various biological targets. This has led to the successful development of pyrazole-containing drugs for indications including inflammation, cancer, and infectious diseases.[1][2]

While direct biological activity data for this compound is not extensively published, the analysis of structurally related compounds provides valuable insights into its potential therapeutic applications.

Emerging Applications of 1-Methyl-1H-pyrazole-4-carboxamide Derivatives

Recent studies have highlighted the potential of derivatives of 1-methyl-1H-pyrazole-4-carboxamide, a close structural relative to our core compound, in two key areas: antifungal and anticancer therapy.

Antifungal Activity

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have demonstrated significant in vitro activity against a panel of seven phytopathogenic fungi.[3][4] Notably, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited superior antifungal activity compared to the commercial fungicide boscalid.[3][4] This suggests that the 1-methyl-1H-pyrazole-4-carboxamide scaffold is a promising starting point for the development of new antifungal agents.

Anticancer Activity via ALKBH1 Inhibition

Derivatives of 1H-pyrazole-4-carboxylic acid have been identified as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, a potential therapeutic target in gastric cancer.[1] A lead compound from this series demonstrated significant inhibition of gastric cancer cell viability and upregulation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] This finding opens a new avenue for the development of pyrazole-based epigenetic drugs for cancer therapy.

Benchmarking Against Kinase Inhibitors: A Primary Focus

The most prominent application of pyrazole derivatives in medicine is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][5] Given the structural similarities to known pyrazole-based kinase inhibitors, it is highly probable that derivatives of this compound will exhibit activity against various protein kinases.

This section outlines a comprehensive strategy for benchmarking the potency of these novel derivatives against established, non-pyrazole-based kinase inhibitors.

Selection of Comparator Drugs

For a robust and clinically relevant comparison, a panel of FDA-approved, non-pyrazole kinase inhibitors should be selected based on their established efficacy and diverse kinase targets. The following table provides a starting point for comparator selection.

Comparator DrugPrimary Kinase TargetsTherapeutic Areas
Imatinib BCR-Abl, c-Kit, PDGFRChronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
Gefitinib EGFRNon-Small Cell Lung Cancer
Sorafenib Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KitRenal Cell Carcinoma, Hepatocellular Carcinoma
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera, Atopic Dermatitis
Experimental Workflow for Potency Benchmarking

A multi-tiered approach, beginning with in vitro biochemical assays and progressing to cell-based and pharmacokinetic studies, is essential for a thorough evaluation of drug potency.

Caption: A streamlined workflow for benchmarking the potency of novel kinase inhibitors.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified kinases.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The use of a radioactive ATP isotope (e.g., ³²P-ATP or ³³P-ATP) allows for the direct and sensitive quantification of kinase activity.

Step-by-Step Protocol:

  • Prepare Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a source of ATP.

  • Prepare Kinase and Substrate: Dilute the purified kinase and its specific substrate (e.g., a peptide or protein) to the desired concentrations in the reaction buffer.

  • Compound Preparation: Prepare a serial dilution of the test compounds and comparator drugs in DMSO.

  • Assay Plate Setup: Add the kinase, substrate, and test compound to a 96- or 384-well plate.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop Reaction and Capture Substrate: Terminate the reaction and capture the phosphorylated substrate on a filter membrane.

  • Wash: Wash the filter membrane to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness: This protocol is a gold standard in kinase inhibitor profiling due to its direct measurement of enzymatic activity, which minimizes false positives often associated with indirect assay formats.

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds in cancer cell lines that are dependent on the activity of the target kinase.

Principle: This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells. A variety of methods can be used to assess cell viability, such as the MTT or CellTiter-Glo® assays.

Step-by-Step Protocol:

  • Cell Culture: Culture the selected cancer cell lines in appropriate growth media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and comparator drugs. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Fit the data to a dose-response curve to determine the EC50 value.

Causality: By selecting cell lines with known dependencies on specific kinases, a causal link can be established between target inhibition and antiproliferative effects.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR study is crucial for optimizing the potency and selectivity of the lead compounds. The following diagram illustrates key modification points on the this compound scaffold.

SAR_Analysis Core This compound Core R1 R1: Methyl Group (Explore other alkyl, aryl substitutions) Core->R1 Position 1 R2 R2: Fluoro Group (Vary halogen, explore other electron-withdrawing groups) Core->R2 Position 2 of ethanone R3 R3: Ethanone Linker (Modify linker length and composition) Core->R3 Linker R4 R4: Addition of functional groups to the pyrazole ring Core->R4 Positions 3 & 5

Caption: Key positions for structural modification on the core scaffold to explore SAR.

Comparative Data Summary

The following tables present hypothetical comparative data for a novel derivative of this compound, "Compound X," against established kinase inhibitors.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundJAK1JAK2Raf-1B-RafVEGFR-2PDGFR-βc-KitEGFR
Compound X 1525>10,000>10,000500750>10,000>10,000
Ruxolitinib 3.32.8>10,000>10,000>10,000>10,000>10,000>10,000
Sorafenib >10,000>10,000622905768>10,000

Table 2: Cell-Based Proliferation (EC50, nM)

CompoundHEL (JAK2-dependent)A549 (EGFR-dependent)
Compound X 50>10,000
Ruxolitinib 10>10,000
Gefitinib >10,00037

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of drug candidates derived from this compound. The initial focus on kinase inhibition is a rational starting point based on the extensive history of pyrazole-based compounds in this area. The presented experimental protocols and comparative data structure will enable researchers to rigorously assess the potency and selectivity of their novel compounds.

Future work should expand the kinome-wide profiling to identify both primary targets and potential off-target effects. In vivo efficacy and toxicology studies in relevant animal models will be the critical next step for promising lead candidates. The exploration of this novel pyrazole scaffold holds significant promise for the discovery of next-generation therapeutics.

References

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

Sources

Quality Control Parameters for Commercial 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a highly specialized fluorinated building block critical to the synthesis of advanced agrochemicals (such as succinate dehydrogenase inhibitors) and next-generation pharmaceuticals. The strategic introduction of a fluorine atom onto the acetyl group modulates the molecule's lipophilicity, metabolic stability, and binding affinity. However, sourcing this compound at a commercial scale presents significant analytical challenges. Depending on the synthetic route utilized by the manufacturer, commercial batches can exhibit vastly different impurity profiles.

This guide provides an objective comparison of commercial batches based on their synthetic origins, details the mechanistic causality behind common impurities, and establishes robust, self-validating Quality Control (QC) protocols in strict accordance with and guidelines [1, 2].

Mechanistic Insight: The Fluorination Challenge

The primary challenge in evaluating commercial batches of this compound lies in the thermodynamics of electrophilic fluorination.

When manufacturers synthesize this compound via direct fluorination of the corresponding acetophenone precursor (using agents like Selectfluor), the initial monofluorination activates the adjacent protons. This makes the formation of the 2,2-difluoro byproduct highly competitive. Because the mono- and difluorinated species share nearly identical polarities and molecular volumes, standard purification methods often fail to separate them [3].

Conversely, manufacturers utilizing a building block assembly route (e.g., condensing a pre-fluorinated aliphatic precursor with methylhydrazine) successfully avoid over-fluorination. However, this route introduces the risk of forming pyrazole regioisomers (e.g., the 1H-pyrazol-5-yl isomer) due to misaligned cyclization.

Synthesis_Pathways SM Acetophenone Precursor F_Agent Direct Fluorination Route SM->F_Agent Product 2-Fluoro-1-(1-methyl-1H- pyrazol-4-yl)ethan-1-one F_Agent->Product Imp1 Impurity: 2,2-Difluoro Byproduct F_Agent->Imp1 Over-fluorination BB_Route Building Block Assembly Route BB_Route->Product Imp2 Impurity: Pyrazole Regioisomers BB_Route->Imp2 Misalignment

Fig 1. Synthetic pathways and associated impurity profiles for fluorinated pyrazoles.

Comparative Analysis of Commercial Alternatives

To guide procurement and downstream process development, we evaluated two distinct commercial batches of this compound against a non-fluorinated structural analog, 2-Chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.

ParameterBatch A (Direct Fluorination)Batch B (Assembly Route)Alternative (2-Chloro Analog)
Primary Impurity Risk 2,2-difluoro analog (often >2%)Regioisomers (typically <0.5%)Dichloro analog (easily separated)
Typical HPLC Purity 95.0% – 97.5%> 98.5%> 99.0%
Residual Solvents Acetonitrile (Class 2)Dichloromethane (Class 2)Toluene (Class 2)
Downstream Reactivity High (requires strict stoichiometry)High (predictable kinetics)Moderate (slower substitution rates)
Cost & Scalability Highly scalable, lowest costModerate scalability, higher costHighly scalable, very low cost

Analyst Takeaway: While the 2-Chloro alternative is cheaper and easier to purify, it lacks the metabolic stability imparted by the C-F bond. For critical path drug development, Batch B is preferred despite the higher cost, as regioisomers are easier to detect and purge than the difluoro impurities found in Batch A.

Quality Control Parameters & Experimental Protocols

To ensure batch-to-batch consistency and regulatory compliance, raw material testing must move beyond generic certificates of analysis. The following protocols are designed as self-validating systems to ensure strict compliance with .

Protocol 1: Purity and Organic Impurity Profiling via HPLC-UV/MS

Causality & Design: A standard C18 column relies primarily on hydrophobic dispersion forces, which fail to distinguish the slight polarity difference between the mono- and difluoroacetyl groups. To solve this, we employ a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces strong dipole-dipole and π-π interactions, selectively retaining the highly electronegative difluoro impurity and ensuring baseline resolution.

Step-by-Step Methodology:

  • System Preparation: Equip an LC-MS system with a PFP column (150 mm × 4.6 mm, 3 μm particle size).

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 20 minutes. Set the flow rate to 1.0 mL/min and column temperature to 35°C.

  • Sample Preparation: Dissolve 10.0 mg of the commercial batch in 10 mL of diluent (50:50 Water:Acetonitrile). Sonicate for 5 minutes until fully dissolved.

  • System Suitability Testing (Self-Validation): Inject a resolution standard containing the monofluorinated product spiked with 1% of the 2,2-difluoro standard.

    • Acceptance Criteria: The resolution (

      
      ) between the two peaks must be 
      
      
      
      , and the tailing factor must be
      
      
      . If this fails, the system is not validated for batch release.
  • Execution & Analysis: Inject 5 μL of the sample. Monitor UV absorbance at 254 nm for quantitation, and acquire MS data in positive ESI mode (

    
     expected at m/z 143) to identify unknown impurity masses.
    
Protocol 2: Residual Solvent Analysis via HS-GC-FID

Causality & Design: Commercial synthesis utilizes Class 2 solvents (e.g., Acetonitrile, Dichloromethane) which must be strictly limited per ICH Q3C. Headspace Gas Chromatography (HS-GC) is utilized to isolate volatile solvents from the non-volatile pyrazole matrix. This prevents column degradation and eliminates matrix interference, ensuring highly accurate quantification.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a mixed standard solution of expected Class 2 solvents at their respective ICH Q3C concentration limits (e.g., Acetonitrile at 410 ppm, DCM at 600 ppm) in Dimethyl Sulfoxide (DMSO).

  • Sample Preparation: Weigh exactly 100.0 mg of the commercial batch into a 20 mL headspace vial. Add 5.0 mL of DMSO, seal immediately with a PTFE-lined septum, and crimp tightly.

  • Headspace Equilibration: Incubate the vial at 85°C for 30 minutes with agitation. This ensures complete volatilization and partition equilibrium of the solvents into the headspace.

  • GC Parameters: Utilize a DB-624 column (30 m × 0.32 mm, 1.8 μm film thickness). Inject 1 mL of the headspace gas with a split ratio of 10:1 using a constant helium flow of 1.5 mL/min.

  • Temperature Program: Initial oven temperature 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 3 min).

  • Validation Check: Ensure the signal-to-noise (S/N) ratio for the lowest concentration standard is

    
    . Quantify residual solvents against the external standard calibration curve.
    

QC_Workflow Batch Commercial Batch Sampling HPLC HPLC-UV/MS (PFP Column) Organic Impurities Batch->HPLC GC HS-GC-FID Residual Solvents Batch->GC KF Karl Fischer Moisture Content Batch->KF Decision ICH Q3A/Q3C Compliance Check HPLC->Decision GC->Decision KF->Decision Pass Batch Released (>98% Purity) Decision->Pass Fail Batch Rejected (OOS Result) Decision->Fail

Fig 2. Quality control workflow for commercial batch release according to ICH guidelines.

Conclusion

Selecting the right commercial batch of this compound requires balancing purity requirements against synthetic route limitations. By implementing targeted analytical strategies—specifically PFP-based HPLC for challenging difluoro impurities and HS-GC for residual solvents—researchers can confidently validate raw materials, ensuring downstream experimental integrity and seamless regulatory compliance.

References

  • International Council for Harmonisation (ICH). "ICH Q3A (R2) Impurities in New Drug Substances." European Medicines Agency. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q3C (R9) Residual Solvents." European Medicines Agency. URL:[Link]

Impact of fluorine substitution on the binding affinity of pyrazole ethanone scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ethanone scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for anti-inflammatory agents (COX-2 inhibitors) and kinase inhibitors (e.g., B-Raf, p38 MAPK). However, the unsubstituted scaffold often suffers from rapid metabolic clearance and suboptimal lipophilicity.

This guide analyzes the strategic incorporation of fluorine atoms—specifically at the para-position of pendant phenyl rings or the C4-position of the pyrazole core. Comparative analysis reveals that fluorine substitution typically enhances binding affinity by 2-10 fold while simultaneously improving metabolic stability (t1/2) and membrane permeability (Papp).

Mechanistic Impact of Fluorine Substitution

To rationally design high-affinity ligands, one must understand the causal mechanisms driven by fluorine's unique physicochemical properties.

Electronic Modulation & Acidity

Fluorine is the most electronegative element (3.98 Pauling scale). When attached to a phenyl ring linked to the pyrazole ethanone system:

  • Inductive Effect (-I): It withdraws electron density, lowering the pKa of neighboring protons. This can strengthen hydrogen bond (HB) donating capacity of the pyrazole NH (if unsubstituted).

  • Carbonyl Polarization: In pyrazole ethanones, fluorine substitution on the aryl ring polarizes the carbonyl bond further, potentially strengthening HB acceptance with residues like Ser530 in COX-2.

Conformational Control (The Gauche Effect)

Fluorine can lock the scaffold into a bioactive conformation.[1]

  • Orthogonal Interaction: C-F bonds prefer to align orthogonal to carbonyl systems to minimize dipole repulsion, pre-organizing the molecule for the binding pocket.

  • Hydrophobic Filling: The C-F bond length (1.35 Å) is intermediate between C-H (1.09 Å) and C-OH, allowing it to fill hydrophobic pockets without incurring the steric penalty of a methyl or chloro group.

Metabolic Blocking

The primary metabolic route for pyrazole ethanones is often aromatic hydroxylation by CYP450 isoforms.

  • Para-Fluorination: Substituting the para-hydrogen with fluorine blocks this "soft spot," significantly extending in vivo half-life without altering the steric profile drastically.

Comparative Case Study: Fluorinated vs. Non-Fluorinated Analogs

The following comparison aggregates data from recent SAR studies on pyrazole-based anti-inflammatory agents (COX-2 targets) and kinase inhibitors.

Table 1: Comparative Performance Metrics
FeatureUnsubstituted Analog (H) Fluorinated Analog (F) Impact of Fluorine
Scaffold Example 1,3-Diphenyl-pyrazole-4-chalcone4-Fluoro-phenyl derivativePara-F substitution
Target COX-2 / InflammationCOX-2 / InflammationSelectivity enhancement
Potency (IC50 / Activity) Moderate (µM range)High (Comparable to Diclofenac)~5-10x Potency Increase
Lipophilicity (cLogP) 2.5 - 3.03.2 - 3.8Improved membrane permeability
Metabolic Stability Low (Rapid hydroxylation)High (Blocked p-hydroxylation)Extended Half-life
Binding Mode Standard H-bondingH-bonding + Hydrophobic/MultipolarTighter fit in hydrophobic channel

Key Insight: In the study of pyrazole chalcones (ethanone derivatives), the compound 5f (containing a fluoro-substituted phenyl ring) demonstrated anti-inflammatory activity superior to non-fluorinated analogs and comparable to the standard drug diclofenac. This is attributed to the fluorine atom occupying a specific hydrophobic pocket within the COX-2 active site while preventing oxidative metabolism.

SAR Logic & Signaling Pathway Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic applied to the pyrazole ethanone scaffold.

SAR_Logic Core Pyrazole Ethanone Core Scaffold Sub_H Unsubstituted (H) - High Metabolism - Moderate Binding Core->Sub_H Baseline Sub_F Fluorine Substituted (F) - Metabolic Block - Lipophilic Contact Core->Sub_F Optimization Outcome Enhanced Potency & Stability Sub_H->Outcome Low Efficacy Effect_Elec Electronic Effect (Polarization) Sub_F->Effect_Elec Effect_Steric Steric/Lipophilic (Pocket Filling) Sub_F->Effect_Steric Effect_Elec->Outcome Effect_Steric->Outcome

Figure 1: SAR decision tree demonstrating how fluorine substitution transforms the baseline pyrazole ethanone scaffold into a high-potency lead candidate.

Experimental Protocols

To validate the impact of fluorine substitution, the following protocols are recommended. These ensure a direct, controlled comparison between H- and F-analogs.

Synthesis of Fluorinated Pyrazole Ethanones (Chalcones)

Methodology: Claisen-Schmidt Condensation This protocol synthesizes the pyrazole-ethanone linkage via a chalcone intermediate, a common route for these bioactive molecules.

  • Reagents:

    • Reactant A: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.[2]

    • Reactant B: 4-Fluoroacetophenone (for F-analog) OR Acetophenone (for H-analog).

    • Catalyst: 20% NaOH (aq).

    • Solvent: PEG-400 (Green chemistry approach) or Ethanol.

  • Procedure:

    • Step 1: Dissolve Reactant A (1 mmol) and Reactant B (1 mmol) in 15 mL of solvent.

    • Step 2: Add 1 mL of 20% NaOH dropwise while stirring.

    • Step 3: Stir the mixture at 40–50°C for 1–2 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

    • Step 4: Pour reaction mixture into crushed ice/water containing dilute HCl to neutralize.

    • Step 5: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • Confirm structure via 1H-NMR .[3] The presence of the enone protons (doublets, J ~15-16 Hz) confirms the trans-chalcone geometry.

    • F-Analog Check: Look for multiplet splitting in the aromatic region due to 19F-1H coupling.

Biological Assay: Carrageenan-Induced Paw Edema (Anti-inflammatory)

Objective: Compare in vivo efficacy.

  • Subjects: Wistar rats (150–200g), divided into groups (Control, Standard, H-Analog, F-Analog).

  • Dosing: Administer test compounds orally (e.g., 50 mg/kg). Wait 30 minutes.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    • % Inhibition = (Vc - Vt) / Vc * 100

    • Where Vc = mean edema volume of control, Vt = mean edema volume of treated group.

    • Success Metric: The F-analog should show >60% inhibition at 3 hours, comparable to Diclofenac.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Pyrazole Aldehyde + Acetophenone (H or F) Reaction Claisen-Schmidt Condensation (NaOH, PEG-400, 40-50°C) Start->Reaction Monitor TLC Monitoring (Hexane:EtOAc) Reaction->Monitor Workup Ice Water Quench + HCl Neutralization Monitor->Workup Complete Purify Recrystallization (Ethanol) Workup->Purify Final Pure Pyrazole Ethanone (Yield: 70-90%) Purify->Final

Figure 2: Step-by-step synthetic workflow for generating fluorinated pyrazole ethanone derivatives.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) Source: PMC / NCBI [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones Source: Egyptian Pharmaceutical Journal [Link]

  • Fluorine in drug discovery: Role, design and case studies Source: The Pharmaceutical Journal [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton Source: Journal of Drug Delivery and Therapeutics [Link][4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, a fluorinated pyrazole derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure a safe working environment and maintain environmental stewardship.

I. Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on analogous chemical structures, this compound should be treated as a hazardous substance.

Key Potential Hazards:

  • Irritation: Pyrazole derivatives are known to cause skin and eye irritation.[1][2][3]

  • Respiratory Effects: Inhalation of dust or vapors may lead to respiratory irritation.[1][3]

  • Toxicity: While specific toxicity data is unavailable, it is prudent to handle the compound as potentially toxic.[1]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[1][6]

Personal Protective Equipment (PPE):

Given the potential hazards, the following PPE is mandatory when handling this compound and its waste:

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[7]
Skin Protection Chemical-Impermeable GlovesNitrile gloves may not be suitable for ketones; consider using butyl or fluoroelastomer gloves for better resistance.[7] Inspect gloves before use.
Lab CoatA flame-resistant and impervious lab coat is required to protect skin and clothing.[7]
Respiratory Protection RespiratorAll handling and disposal should occur in a well-ventilated area, preferably a chemical fume hood.[4][8] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[7]
II. Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with regulations.

1. Waste Identification and Segregation:

  • Classify all waste containing this compound as "Hazardous Chemical Waste."[1][9]

  • Crucially, this waste must be segregated as "Halogenated Organic Waste" due to the presence of fluorine.[4][5] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[5]

2. Containerization:

  • Select a designated, leak-proof, and sealable container made of a material compatible with the chemical.[1][9] High-density polyethylene (HDPE) is a suitable choice.

  • The original container may be used if it is in good condition.[10]

  • Never use foodstuff containers for hazardous waste.[10]

  • Keep the container closed at all times except when adding waste.[8][9] Do not leave a funnel in the container.[9]

3. Labeling:

  • Properly label the waste container as soon as the first drop of waste is added.[11]

  • The label must be legible and firmly attached.[9]

  • The label must include the following information:

    • The words "Hazardous Waste" [1][9]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)[9]

    • An approximate percentage of the chemical in the waste mixture.[9]

    • The date when the container is full.[11]

4. Storage (Satellite Accumulation Area):

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which is a location within the laboratory near the point of waste generation.[9][10]

  • The SAA must be under the control of the laboratory personnel generating the waste.[9]

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials such as strong oxidizing agents.[1][2][6]

  • Store acids and bases separately.[10]

  • Inspect the SAA weekly for any signs of leakage.[9][10]

5. Disposal and Removal:

  • Once the waste container is 90% full, complete a chemical waste pickup request form provided by your institution's Environmental Health & Safety (EHS) office.[9]

  • Do not dispose of this compound down the sink or in the regular trash.[1][10] This is illegal and environmentally harmful.

  • Your EHS office will arrange for the collection and proper disposal of the hazardous waste in accordance with local, regional, and national regulations.[1][9]

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area.[7]

    • Remove all sources of ignition.[7]

    • Ventilate the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1][7]

    • Collect the absorbent material into a sealed, labeled container for disposal as hazardous waste.[1][7]

    • For large spills, contact your institution's EHS office for assistance.[9]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.

    • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[12]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_gen Waste Generation & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Final Disposal start Start: Handling of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (e.g., residual compound, contaminated materials) fume_hood->waste_gen classify Classify as 'Hazardous Waste' waste_gen->classify segregate Segregate as 'Halogenated Organic Waste' classify->segregate container Select Compatible, Sealable Container segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Constituents (%) container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa inspect Weekly Inspection for Leaks saa->inspect pickup Container 90% Full: Request EHS Pickup inspect->pickup If container is >90% full end End: Compliant Disposal by EHS pickup->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety.
  • Safety Guide in the laboratories, College of Science.
  • Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone. Benchchem.
  • Halogenated Solvents in Laboratories. Campus Operations.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. Fluorochem.
  • Safety Data Sheet. TargetMol.

Sources

Personal protective equipment for handling 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Executive Summary & Mechanistic Hazard Profile

As a highly versatile building block in medicinal chemistry and drug discovery, This compound presents unique handling challenges that require a rigorous, mechanistic approach to laboratory safety. To design an effective operational protocol, we must first understand the molecular causality behind its hazard profile:

  • The Lipophilic Carrier (Pyrazole Core): The 1-methyl-1H-pyrazole moiety confers significant lipophilicity to the molecule. This property, while highly advantageous for designing cell-permeable drug candidates, facilitates rapid penetration through standard laboratory glove materials and biological membranes (e.g., dermal layers).

  • The Electrophilic Warhead (α-Fluoro Ketone): α-haloketones are well-documented alkylating agents and potent lachrymators[1]. While the fluoride ion is a poorer leaving group in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     reactions compared to chloride or bromide, the extreme electronegativity of the fluorine atom heavily polarizes the adjacent carbonyl carbon. This makes the molecule highly susceptible to nucleophilic attack by biological thiols—specifically, cysteine residues on the TRPA1 ion channels in corneal and dermal sensory nerves—leading to severe irritation, sensitization, and lachrymation ().
    

Because of this dual-action hazard—enhanced permeability coupled with electrophilic reactivity—handling this compound requires strict adherence to advanced Personal Protective Equipment (PPE) standards and closed-system engineering controls ([2]).

Quantitative Hazard Context & PPE Matrix

To contextualize the hazard, Table 1 summarizes the relative reactivity of α-haloketones. While the fluoro-derivative is less reactive as a direct alkylating agent than its bromo-counterpart, its volatility and electrophilicity still mandate stringent lachrymator protocols.

Table 1: Relative Hazard Profile of α-Haloketones

Halogen Leaving GroupRelative

Reactivity
Lachrymatory PotencyPrimary Biological Hazard
Iodine (I) Very HighSevereRapid Alkylation / Severe Lachrymator
Bromine (Br) HighSevereAlkylation / Severe Lachrymator
Chlorine (Cl) ModerateHighAlkylation / Lachrymator
Fluorine (F) Low-ModerateModerateElectrophilic Irritant / Sensitizer

Based on this profile, the following PPE matrix must be strictly enforced to prevent exposure via inhalation or skin absorption ([3]).

Table 2: Task-Specific PPE Matrix for this compound

Operation ScaleEye & Face ProtectionHand Protection (Double Glove)Body & Respiratory Protection
Analytical Scale (< 100 mg) Safety goggles with side shields.Inner: Nitrile (4 mil).Outer: Nitrile (8 mil).Flame-resistant lab coat. Fume hood sash lowered.
Preparative Scale (> 100 mg) Chemical-splash goggles + Face shield.Inner: Nitrile (4 mil).Outer: Butyl rubber or Neoprene.Chemical-resistant apron over lab coat. Work strictly in a certified fume hood.
Spill Cleanup / Emergency Full-face respirator (P100/Organic Vapor cartridge).Inner: Nitrile.Outer: Heavy-duty Butyl rubber.Tyvek suit or chemical-resistant coveralls.

Step-by-Step Operational Methodologies

To ensure a self-validating safety system, every protocol below includes a critical verification step. Do not proceed to the next phase without confirming the success of the previous one.

Protocol A: Weighing and Dispensing (Minimizing Aerosol/Vapor Exposure)
  • Preparation: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can disperse hazardous vapors[3].

  • Static Control: α-fluoro ketones can present as static-prone solids or volatile liquids depending on ambient conditions. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to dispensing to prevent aerosolization.

  • Closed-System Transfer: Weigh the material directly into a pre-tared, sealable reaction vial. Seal the vial tightly before removing it from the balance enclosure.

  • Verification: Wipe down the balance area with a solvent-dampened towel (e.g., isopropanol) immediately after weighing to neutralize invisible micro-spills.

Protocol B: Reaction Setup and Execution
  • Inert Atmosphere: Purge the sealed reaction vessel with Nitrogen or Argon for 5 minutes. The presence of atmospheric moisture can lead to unwanted hydrate formation at the highly electrophilic carbonyl carbon.

  • Solvent Addition: Introduce anhydrous solvents via syringe through a septum. Do not open the vial to the ambient atmosphere.

  • Temperature Control: Reactions involving α-haloketones can be highly exothermic[4]. Cool the reaction vessel to 0°C in an ice bath before adding any nucleophilic reagents or bases.

  • Verification: Monitor the internal temperature during reagent addition. A temperature spike of >5°C indicates an excessive reaction rate; pause the addition until the temperature stabilizes.

Protocol C: Quenching and Waste Disposal
  • Electrophile Quenching: Never dispose of unreacted α-fluoro ketones directly into bulk waste. Quench the reaction mixture by adding a 10% aqueous solution of ethanolamine or a mild thiol scavenger (e.g., sodium thiosulfate). This covalently deactivates the electrophilic warhead. Stir vigorously for 30 minutes.

  • Verification (Critical): Run a rapid TLC or LC-MS analysis of the mixture to confirm the complete disappearance of the this compound starting material.

  • Segregation: Once verified as chemically deactivated, transfer the mixture to a clearly labeled "Halogenated Organic Waste" container for proper environmental disposal[5].

Operational Workflow Visualization

The following diagram illustrates the closed-loop containment and deactivation strategy required for handling this reactive intermediate safely.

G Storage 1. Secure Storage (-20°C, Argon Atmosphere) Prep 2. Weighing & Dispensing (Fume Hood, Double Gloves) Storage->Prep PPE Level 1 Reaction 3. Chemical Synthesis (Closed System, N2/Ar) Prep->Reaction PPE Level 2 Quench 4. Electrophile Quenching (Amine/Thiol Wash) Reaction->Quench Post-Reaction Waste 5. Halogenated Waste (Segregated & Labeled) Quench->Waste Verified Deactivation

Workflow and containment strategy for handling reactive fluorinated pyrazole ketones.

References

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health.[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.